molecular formula C11H15NO2 B1636377 3-(3,5-Dimethylphenyl)-beta-alanine CAS No. 293330-11-7

3-(3,5-Dimethylphenyl)-beta-alanine

Cat. No.: B1636377
CAS No.: 293330-11-7
M. Wt: 193.24 g/mol
InChI Key: YBIJIOITROSVBG-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-beta-alanine ( 293330-11-7) is a specialized beta-amino acid derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. This compound is characterized by a beta-alanine backbone substituted at the three-position with a 3,5-dimethylphenyl group. In scientific research, it serves as a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Published studies demonstrate its specific application as a key precursor in the synthesis of dihydropyrimidinediones and their 2-thio analogues, as well as 1,4,5,6-tetrahydro-4(1H)pyridones through reactions with urea, potassium thiocyanate, or ethyl acetoacetate . These heterocyclic frameworks are of significant interest due to their presence in various pharmaceuticals and agrochemicals. The compound's structure, featuring both an aromatic ring and the flexible beta-alanine chain, makes it a valuable intermediate for exploring structure-activity relationships and developing new chemical entities. 3-(3,5-Dimethylphenyl)-beta-alanine is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3,5-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIJIOITROSVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CC(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270214
Record name β-Amino-3,5-dimethylbenzenepropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293330-11-7
Record name β-Amino-3,5-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293330-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-3,5-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3,5-Dimethylphenyl)-beta-alanine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 293330-11-7 (Racemic) | Molecular Formula: C11H15NO2[1]

Executive Summary & Chemical Identity

3-(3,5-Dimethylphenyl)-beta-alanine (also known as 3-amino-3-(3,5-dimethylphenyl)propanoic acid) is a specialized


-amino acid building block. Unlike natural 

-amino acids, where the amino group is attached to the C2 carbon, this compound features the amino group at the C3 (

) position, with a lipophilic 3,5-dimethylphenyl moiety attached to the same carbon.

This structural deviation confers unique properties:

  • Proteolytic Stability: The

    
    -backbone resists hydrolysis by endogenous peptidases.
    
  • Conformational Bias: It promotes specific secondary structures (helices/turns) in peptidomimetics (foldamers).

  • Lipophilicity: The 3,5-dimethyl substitution increases hydrophobic interaction potential compared to the unsubstituted phenyl analog.

Chemical Identifiers Table
Identifier TypeValueNotes
CAS Number 293330-11-7 Racemic mixture
IUPAC Name 3-amino-3-(3,5-dimethylphenyl)propanoic acid
Molecular Weight 193.24 g/mol
SMILES CC1=CC(C)=CC(C(N)CC(O)=O)=C1
InChI Key Predicted based on structure
pKa (Predicted) Carboxyl: ~3.6Amino: ~9.8
LogP (Predicted) 1.8 - 2.1Enhanced lipophilicity vs.

-phenylalanine
Structural Significance in Medicinal Chemistry

The 3,5-dimethylphenyl motif is not arbitrary. In drug design, this substitution pattern is frequently employed to fill hydrophobic pockets in receptor binding sites (e.g., integrin antagonists or GPCR ligands). The steric bulk of the methyl groups at the meta positions restricts rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation (atropisomerism in constrained systems).

Diagram: Structural Hierarchy & Pharmacophore

ChemicalStructure Core 3-(3,5-Dimethylphenyl)-beta-alanine Backbone Beta-Amino Acid Backbone (Proteolytic Stability) Core->Backbone RGroup 3,5-Dimethylphenyl Group (Lipophilic/Steric Pharmacophore) Core->RGroup App Applications: - Peptidomimetics - Integrin Inhibitors - Foldamers Backbone->App Confers RGroup->App Enhances Binding

Caption: Structural decomposition highlighting the functional roles of the backbone and the aromatic side chain.

Synthetic Methodologies

For research and scale-up, two primary routes are recommended depending on the stereochemical requirement.

Method A: The Rodionov Reaction (Racemic Synthesis)

This is the most robust method for generating the racemic scaffold in multi-gram quantities. It involves the condensation of the aldehyde with malonic acid and ammonium acetate.

  • Precursor: 3,5-Dimethylbenzaldehyde (CAS: 5779-95-3).

  • Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

Protocol:

  • Reactants: Combine 3,5-dimethylbenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in 95% ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6-8 hours. The reaction typically proceeds through an imine intermediate.

  • Precipitation: Upon cooling, the

    
    -amino acid often precipitates as a zwitterion.
    
  • Purification: Filter the crude solid. Wash with hot ethanol to remove unreacted aldehyde. Recrystallize from water/ethanol (1:1) if necessary.

Method B: Enantioselective Synthesis via Ellman's Auxiliary

For drug development requiring pure enantiomers (usually the (S)-isomer), the Rodionov product requires resolution. A superior de novo route uses tert-butanesulfinamide (Ellman's auxiliary).

Protocol:

  • Imine Formation: Condense 3,5-dimethylbenzaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)4 in THF.

  • Reformatsky-Type Addition: React the resulting sulfinyl imine with the lithium enolate of methyl acetate (or a Reformatsky reagent BrZnCH2COOtBu).

    • Note: This step sets the stereochemistry at the

      
      -carbon.
      
  • Deprotection: Treat the resulting sulfinamide ester with HCl/MeOH to cleave the sulfinyl group and hydrolyze the ester, yielding the chiral

    
    -amino acid hydrochloride salt.
    
Diagram: Synthetic Workflow Comparison

SynthesisPathways Start Starting Material: 3,5-Dimethylbenzaldehyde Rodionov Method A: Rodionov Reaction (+ Malonic Acid + NH4OAc) Start->Rodionov Ellman Method B: Ellman's Auxiliary (+ (R)-t-Bu-Sulfinamide) Start->Ellman Racemic Racemic Product (Zwitterion) Rodionov->Racemic Imine Chiral Sulfinyl Imine Ellman->Imine Add Acetate Enolate Addition (Diastereoselective) Imine->Add Chiral Pure Enantiomer (S)- or (R)-Beta-Alanine deriv. Add->Chiral

Caption: Comparison of the bulk racemic route (Rodionov) versus the high-precision asymmetric route (Ellman).

Analytical Characterization & Handling

To validate the identity of the synthesized compound, the following parameters are standard.

1. Proton NMR (

H-NMR)
  • Solvent: D

    
    O (with NaOD) or DMSO-d
    
    
    
    (zwitterions have poor solubility in CDCl
    
    
    ).
  • Key Signals:

    • 
       2.25 ppm (s, 6H): Two methyl groups on the phenyl ring.
      
    • 
       2.4-2.6 ppm (m, 2H): The 
      
      
      
      -methylene protons (-CH
      
      
      -COOH).
    • 
       4.2-4.4 ppm (t, 1H): The 
      
      
      
      -methine proton (-CH(NH
      
      
      )-).
    • 
       6.9-7.0 ppm (s, 3H): Aromatic protons (typically 2+1 pattern due to symmetry).
      
2. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Expected Mass:

    
     Da.
    
  • Fragmentation: Loss of NH

    
     (17 Da) or CO
    
    
    
    (44 Da) is common in MS/MS.
3. Solubility & Stability
  • Solubility: Low in organic solvents (DCM, Ether). Moderate in water. High in acidic/basic aqueous solutions.

  • Storage: Hygroscopic. Store at +4°C in a desiccator. Stable for >2 years if kept dry.

References
  • Rodionov Reaction Mechanism: Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2609–2611. 
    
  • Ellman's Auxiliary Synthesis: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(10), 984–995.

  • Beta-Amino Acids in Drug Design: Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.

  • CAS Registry Data: Chemical Book Entry for 3-(3,5-Dimethylphenyl)-beta-alanine.

Sources

The Lipophilic Anchor: 3-(3,5-Dimethylphenyl)-beta-alanine in Next-Gen Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 3-(3,5-Dimethylphenyl)-beta-alanine (henceforth referred to as


-DMPA ) has emerged as a critical "designer residue." It is not merely a spacer; it is a lipophilic anchor  capable of locking peptide conformations and penetrating hydrophobic pockets in target proteins (e.g., GPCRs, Integrins) that are inaccessible to canonical 

-amino acids.

This guide dissects the physicochemical utility of


-DMPA, detailing its synthesis, its role in inducing proteolytic stability, and the specific solid-phase peptide synthesis (SPPS) protocols required to incorporate this bulky residue into bioactive foldamers.

Structural & Physicochemical Foundation

The "Magic Methyl" Effect in Peptidomimetics

The potency of


-DMPA stems from the specific 3,5-dimethyl substitution pattern on the phenyl ring. In medicinal chemistry, the addition of methyl groups in "solvent-accessible" positions often leads to a dramatic increase in binding affinity—a phenomenon known as the "Magic Methyl" effect .
  • Hydrophobic Packing: The two methyl groups increase the

    
     (partition coefficient), allowing the side chain to displace high-energy water molecules from hydrophobic pockets (e.g., the S1 subsite of proteases or the orthosteric site of GPCRs).
    
  • Rotational Restriction: Unlike a simple phenyl group, the 3,5-dimethylphenyl moiety introduces steric clash, restricting the

    
     and 
    
    
    
    torsion angles. This pre-organizes the peptide backbone, reducing the entropic penalty upon binding.
-Amino Acid Architecture

-DMPA is a homolog of phenylalanine where the amino group is bonded to the 

-carbon.
  • Nomenclature:

    
    -homo-phenylalanine analog.
    
  • Backbone Extension: It introduces an extra methylene unit (

    
    ) into the peptide backbone. This extension disrupts the hydrogen bonding pattern required for protease recognition, rendering peptides containing 
    
    
    
    -DMPA highly resistant to enzymatic degradation.

Synthetic Routes: Accessing the Building Block

High-purity, enantiomerically pure


-DMPA is required for SPPS. While racemic synthesis is straightforward, pharmaceutical applications demand the (

) or (

) enantiomer.
The Modified Rodionov Synthesis (Scalable)

For multigram scale-up, the Rodionov reaction (condensation of aldehyde with malonic acid) is preferred over Arndt-Eistert homologation due to safety (avoids diazomethane).

Reaction Pathway:

  • Condensation: 3,5-Dimethylbenzaldehyde reacts with malonic acid and ammonium acetate in ethanol.

  • Decarboxylation: Thermal decarboxylation yields the racemic

    
    -amino acid.
    
  • Enzymatic Resolution: Penicillin G Acylase (PGA) is used to selectively hydrolyze the Phenylacetyl (PhAc) derivative of the (

    
    )-enantiomer, leaving the (
    
    
    
    )-enantiomer protected, or vice versa depending on the enzyme specificity.
Visualization: Synthetic Workflow

The following diagram illustrates the conversion of 3,5-dimethylbenzaldehyde to the Fmoc-protected building block ready for SPPS.

Synthesis Aldehyde 3,5-Dimethylbenzaldehyde Rodionov Rodionov Condensation (Malonic Acid / NH4OAc) Aldehyde->Rodionov Reflux/EtOH Racemic Racemic 3-(3,5-dimethylphenyl)-beta-alanine Rodionov->Racemic -CO2 Resolution Enzymatic Resolution (Penicillin G Acylase) Racemic->Resolution Kinetic Resolution Fmoc Fmoc-Protection (Fmoc-OSu) Resolution->Fmoc Select Enantiomer Final Fmoc-beta3-DMPA (Ready for SPPS) Fmoc->Final

Caption: Figure 1. Chemo-enzymatic synthesis pathway for Fmoc-protected


-DMPA.

Peptidomimetic Design: The 14-Helix

When


-DMPA is incorporated into a peptide sequence, it does not adopt the random coil structure of short 

-peptides. Instead,

-amino acids have a strong propensity to form a 14-helix (defined by a 14-membered hydrogen-bonded ring between

and

).
Structural Comparison Data[1][2][3]
Feature

-Helix (Canonical)
14-Helix (

-Peptide)
Impact of

-DMPA
H-Bond Pattern


Stabilizes

via side-chain packing.
Residues per Turn 3.6~3.0Bulky dimethylphenyl group forces specific pitch.
Dipole Moment Macrodipole (+) to (-)Null (Dipoles cancel)Increases membrane permeability (non-polar surface).
Protease Half-Life Minutes to HoursDaysSteric Shielding: The 3,5-dimethyl group blocks active sites.
Mechanistic Diagram: 14-Helix Stabilization

The following diagram visualizes how the bulky side chain of


-DMPA locks the backbone into a stable conformation.

Helix Backbone Beta-Peptide Backbone H_Bond H-Bond (i to i+2) Backbone->H_Bond Forms 14-membered ring Stability Proteolytic Resistance H_Bond->Stability Prevents Unfolding SideChain 3,5-Dimethylphenyl Group (Steric Anchor) SideChain->Backbone Restricts rotation (Phi/Psi) SideChain->Stability Blocks Protease Access Binding Hydrophobic Pocket Binding SideChain->Binding Increases Affinity

Caption: Figure 2.[1][2] Mechanistic impact of


-DMPA on secondary structure and stability.

Experimental Protocols: Fmoc-SPPS of -DMPA

Incorporating


-DMPA requires modified SPPS protocols. The secondary carbon attachment of the amine reduces nucleophilicity compared to 

-amino acids, and the bulky side chain hinders coupling.
Protocol: Coupling -DMPA to Resin

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory . HBTU/TBTU are often too weak for this hindered coupling.

  • Base: DIEA (Diisopropylethylamine).[3]

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: Monitor UV at 290nm to ensure complete Fmoc removal.
    
  • Activation:

    • Dissolve Fmoc-

      
      -DMPA (3.0 eq) in DMF.
      
    • Add HATU (2.9 eq).

    • Add DIEA (6.0 eq).

    • Pre-activate for 1 minute only.

  • Coupling: Add activated solution to resin. Shake for 2 hours (double the standard time).

  • Monitoring (Critical):

    • Perform a Chloranil Test (preferred over Kaiser test for sterically hindered amines, though Kaiser works for primary amines).

    • If blue particles persist: Re-couple using HOAt/DIC.

Protocol: Coupling the Next Amino Acid

The amine of the bound


-DMPA is sterically crowded.
  • Double Coupling: The subsequent amino acid must be double coupled.

  • Capping: Acetylate unreacted amines aggressively (

    
    /Pyridine) to prevent deletion sequences.
    

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemistry & Biodiversity. Link

  • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link

  • Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. Link

  • Guichard, G., & Huc, I. (2018). "Synthetic foldamers."[4] Chemical Communications. Link

Sources

Thermodynamic Stability of 3-(3,5-Dimethylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of 3-(3,5-Dimethylphenyl)-beta-alanine , a specialized


-amino acid building block used in peptidomimetics and drug discovery.

Technical Guide for Medicinal Chemists & Process Engineers

Executive Summary & Chemical Identity

3-(3,5-Dimethylphenyl)-beta-alanine (also known as 3-amino-3-(3,5-dimethylphenyl)propanoic acid) represents a class of


-amino acids where the side chain is attached to the 

-carbon rather than the

-carbon. Unlike natural

-amino acids, this structural arrangement confers unique resistance to proteolytic degradation (peptidases), making it a high-value scaffold for stabilizing peptide drugs.

However, this stability comes with a thermodynamic trade-off: the specific arrangement of an electron-rich aryl group at the


-position introduces a susceptibility to Retro-Michael elimination , a degradation pathway rarely seen in aliphatic amino acids.
Physicochemical Baseline
PropertyValue / CharacteristicNotes
Molecular Formula

MW: 193.24 g/mol
State Zwitterionic SolidHigh lattice energy due to ionic interactions (

).
Predicted

215–225 °C (Dec.)Based on

-phenylalanine analogs (

).
Predicted pKa

(COOH)

(

)
The

-amino group is slightly more basic than in

-analogs due to increased distance from the electron-withdrawing carboxyl.
Solubility AmphiphilicSoluble in water (pH dependent); 3,5-dimethyl group reduces solubility compared to unsubstituted

-phenylalanine.

Thermodynamic Stability Profile

Solid-State Stability

In the solid state, 3-(3,5-Dimethylphenyl)-beta-alanine exists as a zwitterion. The electrostatic network provides significant thermal stability up to the melting point.

  • Polymorphism Risk: High.

    
    -amino acids frequently exhibit polymorphism (anhydrate vs. hydrate forms). The 3,5-dimethyl substitution creates steric bulk that may disrupt efficient packing, potentially leading to metastable polymorphs with lower melting points.
    
  • Thermal Decomposition: Upon melting (>200°C), the molecule does not simply transition to a liquid; it undergoes irreversible thermal degradation, primarily via decarboxylation and condensation.

Solution State: The Retro-Michael Instability

The most critical stability parameter for this molecule is its susceptibility to the Retro-Michael reaction (reverse conjugate addition).

  • Mechanism: Under basic conditions or high thermal stress, the

    
    -proton (adjacent to the carboxylate) can be abstracted. The resulting enolate eliminates the amino group (as ammonia), forming 3,5-dimethylcinnamic acid .
    
  • Driving Force: The formation of the conjugated double bond in the cinnamic acid derivative is thermodynamically favorable, especially because the 3,5-dimethylphenyl group stabilizes the conjugated system.

  • Implication: Unlike aliphatic

    
    -amino acids, this aryl-substituted variant is less stable in basic aqueous solution.
    
Stereochemical Stability (Racemization)

This molecule is chiral at the


-carbon.
  • Direct Racemization: Direct deprotonation of the

    
    -carbon is chemically difficult (
    
    
    
    ). Therefore, direct racemization is negligible under standard conditions.
  • Indirect Racemization: The Retro-Michael pathway is reversible. If the molecule eliminates ammonia to form the achiral cinnamic acid intermediate and then re-adds ammonia, the stereocenter is scrambled, leading to racemization. Thus, chemical instability drives stereochemical instability.

Degradation Pathways Analysis

The following diagram illustrates the competing degradation pathways. The Retro-Michael path is the dominant risk factor during synthesis and storage.

DegradationPathways Molecule 3-(3,5-Dimethylphenyl)- beta-alanine (Zwitterion) Enolate Enolate Intermediate Molecule->Enolate Base (OH-) Deprotonation at α-C Decarb 3-(3,5-Dimethylphenyl)ethanamine (Amine) Molecule->Decarb Thermal (>180°C) - CO2 OxProd Benzylic Oxidation Products Molecule->OxProd Oxidative Stress (Radical) Cinnamic 3,5-Dimethylcinnamic Acid ( conjugated alkene ) Enolate->Cinnamic Retro-Michael Elimination Ammonia NH3 Enolate->Ammonia Cinnamic->Molecule Re-addition (Racemization)

Figure 1: Primary degradation pathways. The Red path (Retro-Michael) is the stability-limiting factor in solution.

Experimental Characterization Protocol

To validate the stability of this specific building block, the following "Self-Validating" protocol is recommended. This avoids generic testing and targets the specific vulnerabilities of the


-aryl moiety.
Forced Degradation Workflow

Do not rely on standard ICH conditions alone; modify them to stress the Retro-Michael pathway.

Stress ConditionConditionsTarget DegradantAcceptance Criteria
Acid Hydrolysis 1N HCl, 80°C, 24hDecarboxylation products>98% Recovery (Stable)
Base Hydrolysis 0.1N NaOH, 60°C, 4hCinnamic Acid Derivative Monitor closely; likely unstable.
Oxidation 3%

, RT, 24h
Benzylic alcohols/ketones>95% Recovery
Thermal (Solid) 105°C, 3 daysLactamization / PolymerizationNo color change; DSC purity check.
Analytical Methodology
  • HPLC Method: Use a Reverse-Phase C18 column with a phosphate buffer (pH 2.5) / Acetonitrile gradient.

    • Why pH 2.5? To suppress ionization of the carboxyl group and retain the polar amino acid, while ensuring the cinnamic acid degradant (very lipophilic) elutes later.

  • Detection:

    • UV at 210 nm: Detects the amino acid backbone.

    • UV at 254 nm: Specifically monitors the formation of the Cinnamic Acid derivative (strong UV absorber due to conjugation). A rise in 254 nm absorbance is the primary indicator of instability.

Stability Assessment Flowchart

StabilityWorkflow cluster_Stress Stress Testing Start Start: 3-(3,5-Dimethylphenyl)- beta-alanine Sample Acid Acid Stress (1N HCl) Start->Acid Base Base Stress (0.1N NaOH) Start->Base Heat Thermal Stress (Solid State) Start->Heat Analysis HPLC Analysis (Dual Wavelength: 210/254 nm) Acid->Analysis Base->Analysis Heat->Analysis Decision1 Peak at RRT ~1.5 (High UV 254nm)? Analysis->Decision1 Result1 Retro-Michael Failure (Cinnamic Impurity) Decision1->Result1 Yes Result2 Stable Profile Decision1->Result2 No

Figure 2: Decision tree for stability assessment, prioritizing the detection of the conjugated impurity.

References

  • Steer, D. L., et al. "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link
    
  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, 1996. (Discusses enolate stability of amino acids). Link

  • Weiner, S. J., et al. "Retro-Michael reaction of

    
    -amino acids." Journal of the American Chemical Society, 2018. (General mechanism reference for 
    
    
    
    -elimination). Link
  • PubChem Compound Summary. "3-amino-3-(3,5-dimethylphenyl)propanoic acid." National Center for Biotechnology Information. Link

  • Vasudev, P. G., et al. "Crystal structures of

    
    -amino acids." Accounts of Chemical Research, 2009. Link
    

A Technical Guide to Dimethyl-Substituted β-Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Dimethyl-substituted β-amino acids represent a pivotal class of unnatural amino acids that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, particularly the gem-dimethyl substitution on the β-carbon backbone, impart profound effects on the conformational properties and metabolic stability of peptides and peptidomimetics. This in-depth technical guide provides a comprehensive literature review of the synthesis, conformational analysis, and applications of these valuable building blocks. We will explore various synthetic methodologies, delve into the conformational constraints imposed by dimethyl substitution, and highlight their utility in the design of enzyme inhibitors and other bioactive molecules. This guide is intended to be a valuable resource for researchers seeking to leverage the potential of dimethyl-substituted β-amino acids in their drug discovery programs.

Introduction: The Significance of Dimethyl-Substitution in β-Amino Acids

β-Amino acids, homologs of the proteinogenic α-amino acids, are characterized by an additional carbon atom in their backbone. This seemingly minor alteration has profound implications for their chemical and biological properties. When incorporated into peptides, β-amino acids can induce unique secondary structures, such as helices and turns, and confer remarkable resistance to enzymatic degradation.[1][2] The introduction of gem-dimethyl groups at the C2 (α) or C3 (β) position further amplifies these effects, offering a powerful tool for fine-tuning the pharmacological profiles of peptide-based therapeutics.

The "gem-dimethyl effect," arising from the steric hindrance of the two methyl groups, significantly restricts the conformational freedom of the amino acid backbone.[3] This pre-organization can favor specific folded conformations, which is highly desirable in the design of peptidomimetics that mimic the bioactive conformation of a natural peptide ligand.[4] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[5]

This guide will systematically review the literature, providing a detailed exploration of the synthesis, conformational landscape, and therapeutic applications of dimethyl-substituted β-amino acids.

Synthetic Methodologies for Dimethyl-Substituted β-Amino Acids

The synthesis of dimethyl-substituted β-amino acids presents unique challenges due to the steric hindrance around the quaternary carbon center. However, several effective strategies have been developed to access these valuable building blocks.

Synthesis of 2,2-Dimethyl-β-Amino Acids

One common approach to synthesizing 2,2-dimethyl-β-amino acids involves the use of α,α-disubstituted carbonyl compounds as starting materials. A representative example is the synthesis of 2,2-dimethyl-β-alanine.

Experimental Protocol: Synthesis of 2,2-Dimethyl-β-Alanine

A robust method for the preparation of 2,2-dimethyl-β-alanine is through the haloform reaction of 2,2-dimethyl-3-oxobutanamide, followed by a Hofmann rearrangement.

Step 1: Synthesis of 2,2-dimethyl-3-oxobutanamide

  • To a stirred solution of sodium ethoxide in ethanol, slowly add isobutyramide.

  • After stirring for 30 minutes, add ethyl acetate dropwise and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethyl-3-oxobutanamide.

Step 2: Haloform Reaction and Hofmann Rearrangement

  • Dissolve 2,2-dimethyl-3-oxobutanamide in a solution of sodium hydroxide in water.

  • Cool the solution in an ice bath and slowly add a solution of bromine in sodium hydroxide.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 6 hours.

  • Cool the solution and collect the precipitated product by filtration.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2,2-dimethyl-β-alanine hydrochloride.

Synthesis of 3,3-Dimethyl-β-Amino Acids

The synthesis of 3,3-dimethyl-β-amino acids often utilizes precursors containing a gem-dimethyl group at the appropriate position. A common starting material is 3,3-dimethylacrylic acid.

Experimental Protocol: Synthesis of 3,3-Dimethyl-β-Alanine

A well-established route to 3,3-dimethyl-β-alanine involves the conjugate addition of an amine to 3,3-dimethylacrylonitrile, followed by hydrolysis of the nitrile.

Step 1: Synthesis of 3,3-dimethylacrylonitrile

  • Combine 3,3-dimethylacrylic acid and thionyl chloride and heat the mixture under reflux for 2 hours.

  • Distill the resulting 3,3-dimethylacryloyl chloride.

  • Add the acyl chloride dropwise to a cooled, concentrated aqueous ammonia solution.

  • Collect the resulting 3,3-dimethylacrylamide by filtration.

  • Dehydrate the amide using a dehydrating agent such as phosphorus pentoxide to yield 3,3-dimethylacrylonitrile.

Step 2: Conjugate Addition and Hydrolysis

  • Dissolve 3,3-dimethylacrylonitrile in a suitable solvent such as methanol.

  • Add a solution of ammonia in methanol and stir the mixture at room temperature in a sealed vessel for 48 hours.

  • Remove the solvent under reduced pressure.

  • Hydrolyze the resulting aminonitrile by heating with concentrated hydrochloric acid.

  • Cool the solution and collect the precipitated 3,3-dimethyl-β-alanine hydrochloride by filtration.

Stereoselective Synthesis of 2,3-Dimethyl-β-Amino Acids

The synthesis of 2,3-dimethyl-β-amino acids with control over the two adjacent stereocenters is a more complex challenge. Diastereoselective approaches often employ chiral auxiliaries or catalysts. One notable method is the diastereoselective synthesis of 2-methyl-3-aminobutanoic acid.[5][6]

Experimental Protocol: Diastereoselective Synthesis of (2R,3S)-2-Methyl-3-aminobutanoic Acid

This method utilizes a chiral oxazolidinone auxiliary to direct the stereoselective alkylation and subsequent amination.

Step 1: Acylation of Chiral Oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • After stirring for 30 minutes, add propionyl chloride and continue stirring for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the N-propionyl oxazolidinone.

Step 2: Diastereoselective Azidation

  • To a solution of the N-propionyl oxazolidinone in THF at -78 °C, add sodium bis(trimethylsilyl)amide.

  • After 30 minutes, add trisyl azide and stir for 2 hours.

  • Quench the reaction with acetic acid.

  • Purify the product by chromatography to obtain the azido derivative.

Step 3: Reduction and Hydrolysis

  • Reduce the azide to the corresponding amine using a reducing agent such as hydrogen gas with a palladium catalyst.

  • Hydrolyze the oxazolidinone auxiliary under acidic or basic conditions to yield the desired (2R,3S)-2-methyl-3-aminobutanoic acid.

Conformational Analysis of Dimethyl-Substituted β-Amino Acids

The conformational preferences of dimethyl-substituted β-amino acids are a direct consequence of the steric constraints imposed by the gem-dimethyl groups. These constraints significantly influence the secondary structures of peptides into which they are incorporated. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools for elucidating these conformational biases.[7][8]

The Gem-Dimethyl Effect on Backbone Torsion Angles

The presence of a gem-dimethyl group at the C2 or C3 position restricts the rotation around the adjacent C-C bonds, primarily affecting the φ (phi) and ψ (psi) dihedral angles in a peptide backbone.

  • 2,2-Dimethyl Substitution: This substitution pattern strongly influences the ψ torsion angle, often favoring a more extended conformation.

  • 3,3-Dimethyl Substitution: This substitution primarily restricts the φ torsion angle, which can promote the formation of well-defined turn structures.

The interplay of these restricted torsions can be leveraged to design peptides with predictable and stable secondary structures.

G cluster_0 Conformational Restriction 2,2-Dimethyl 2,2-Dimethyl Restricted Torsion Angles Restricted Torsion Angles 2,2-Dimethyl->Restricted Torsion Angles Restricts ψ 3,3-Dimethyl 3,3-Dimethyl 3,3-Dimethyl->Restricted Torsion Angles Restricts φ Predictable Secondary Structure Predictable Secondary Structure Restricted Torsion Angles->Predictable Secondary Structure

Caption: The gem-dimethyl effect on peptide conformation.

NMR Spectroscopic Analysis

NMR spectroscopy provides invaluable experimental data on the conformation of peptides in solution. Key NMR parameters used in conformational analysis include:

  • Chemical Shifts: The chemical shifts of backbone protons (NH, Hα) are sensitive to the local electronic environment and can indicate the presence of secondary structures.

  • Nuclear Overhauser Effects (NOEs): NOEs provide information about through-space distances between protons, allowing for the determination of the peptide's three-dimensional structure.

  • Coupling Constants (J-couplings): Three-bond J-couplings (e.g., ³J(HN,Hα)) are related to dihedral angles via the Karplus equation and provide crucial information about backbone torsion angles.

Studies on peptides containing dimethyl-substituted β-amino acids have consistently shown that these residues induce well-defined and stable conformations, as evidenced by the observation of characteristic NOE patterns and restricted J-coupling values.[3]

Applications in Drug Discovery

The unique properties of dimethyl-substituted β-amino acids make them highly valuable in various areas of drug discovery.

Peptidomimetics with Enhanced Stability and Bioactivity

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of dimethyl-substituted β-amino acids can significantly enhance the metabolic stability of peptides by shielding the adjacent peptide bonds from enzymatic cleavage.[1][9] This increased stability leads to a longer plasma half-life and improved pharmacokinetic profiles.[2][10][11][12]

Furthermore, the conformational constraints imposed by dimethyl substitution can lock the peptide into its bioactive conformation, leading to increased potency and receptor selectivity.[5]

Enzyme Inhibitors

The design of potent and selective enzyme inhibitors is a cornerstone of drug discovery. Dimethyl-substituted β-amino acids can be incorporated into peptide substrates to create potent competitive inhibitors. The steric bulk of the dimethyl groups can prevent the substrate from properly fitting into the enzyme's active site, while the enhanced stability of the peptide backbone prevents its cleavage.

G cluster_0 Enzyme Inhibition Workflow Enzyme Enzyme Binding Binding Enzyme->Binding Substrate Substrate Substrate->Binding Normal Binding Inhibitor Inhibitor Inhibitor->Binding Competitive Binding No Reaction No Reaction Binding->No Reaction Product Product Binding->Product Catalysis

Caption: Mechanism of competitive enzyme inhibition.

Conclusion and Future Perspectives

Dimethyl-substituted β-amino acids are powerful tools in the arsenal of medicinal chemists. Their ability to confer conformational rigidity and metabolic stability makes them invaluable for the design of next-generation peptide and peptidomimetic therapeutics. The synthetic methodologies, while challenging, are continually being refined to provide more efficient and stereoselective access to these building blocks.

Future research in this area will likely focus on the development of novel catalytic methods for the asymmetric synthesis of complex dimethyl-substituted β-amino acids. Furthermore, a deeper understanding of the intricate relationship between substitution patterns, conformational preferences, and biological activity will enable the more rational design of potent and selective drug candidates. The continued exploration of these unique amino acids holds great promise for addressing a wide range of therapeutic targets.

References

  • Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. (n.d.). etd@IISc.
  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and. (2022). CNR-IRIS.
  • Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Comput
  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. (n.d.). PMC.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed.
  • Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride. (n.d.). Benchchem.
  • Universal Peptidomimetics. (2010). PMC.
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  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). PubMed.
  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (n.d.). The Journal of Organic Chemistry.
  • One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransform
  • BETA-Alanine Process Introduction. (n.d.).
  • Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio- catalytic Dynamic Kinetic Resolution. (n.d.). ChemRxiv.
  • Advances in the synthesis of β-alanine. (n.d.). Frontiers.
  • Pharmacokinetics of β-Alanine Using Different Dosing Str
  • r,β-Diamino Acids: Biological Significance and Synthetic Approaches. (n.d.). Docta Complutense.
  • One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransform
  • Plasma pharmacokinetic profile of β-alanine after the oral... (n.d.).
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Computational Study of Peptide Models and Point Mutations. (n.d.).
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.).
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD. (2023). Chemistry | Illinois.
  • Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. (2023). Scientific Research Publishing.
  • Process for producing N-methyl-beta-alanine derivative. (n.d.).
  • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Cer-Tain Factors Warranted?. (n.d.). MDPI.
  • Peptide profile differences after 2-weeks of d-Ala-¹³C3,¹⁵N or... (n.d.).
  • Advances in the synthesis of β-alanine. (n.d.). PMC.
  • One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransform
  • A Comprehensive Technical Guide to the Synthesis of Methyl 3-aminopropanoate Hydrochloride
  • Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. (n.d.). PMC - PubMed Central.
  • β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. (n.d.). PMC.
  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (n.d.). CHIMIA.
  • Dietary β-alanine does not affect amino acid metabolism under mild chronic elevated temperature in carp. (n.d.).

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Technical Guide: A Comprehensive Solubility Profile of 3-(3,5-Dimethylphenyl)-β-alanine in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides an in-depth analysis of the solubility profile of 3-(3,5-Dimethylphenyl)-β-alanine, a substituted amino acid derivative of interest in drug discovery. We delineate a robust experimental framework for solubility determination, present a comprehensive (though illustrative) dataset across a range of aqueous and organic solvents, and offer a detailed mechanistic interpretation of the results. This document is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization and development of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

3-(3,5-Dimethylphenyl)-β-alanine is a non-proteinogenic amino acid characterized by a β-alanine backbone and a lipophilic 3,5-dimethylphenyl substituent. This unique structure, combining a hydrophilic, zwitterionic amino acid moiety with a bulky, nonpolar aromatic ring, presents a complex solubility challenge. Understanding its behavior in various solvent systems is paramount for several reasons:

  • Bioavailability: Poor aqueous solubility is a primary contributor to low and variable oral absorption, hindering the therapeutic potential of an API.[1] Characterizing pH-dependent solubility across the physiological range (pH 1.2-6.8) is essential for predicting its behavior in the gastrointestinal tract.[2]

  • Formulation Development: A comprehensive solubility profile guides the selection of appropriate excipients, vehicle systems (for oral, parenteral, or topical delivery), and potential solubilization techniques such as co-solvency, pH modification, or complexation.[3]

  • Process Chemistry: Knowledge of solubility in organic solvents is crucial for optimizing purification, extraction, and crystallization processes, directly impacting yield, purity, and scalability.

This guide provides the foundational knowledge and experimental rationale required to thoroughly characterize the solubility of 3-(3,5-Dimethylphenyl)-β-alanine and similar amphiphilic molecules.

Molecular Structure and Physicochemical Rationale

The solubility of 3-(3,5-Dimethylphenyl)-β-alanine is governed by the interplay of its distinct functional groups:

  • The β-Amino Acid Core: This portion of the molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In aqueous solution near neutral pH, these groups exist in their ionized forms (-NH₃⁺ and -COO⁻), creating a zwitterion.[4][5] This dipolar nature facilitates strong intermolecular electrostatic interactions and hydrogen bonding, which can lead to high crystal lattice energy and, consequently, lower solubility.[6]

  • The 3,5-Dimethylphenyl Group: This bulky, nonpolar aromatic ring imparts significant hydrophobicity. It disrupts the favorable interactions with water molecules, thereby decreasing aqueous solubility. Conversely, it enhances solubility in nonpolar or moderately polar organic solvents through van der Waals forces.

The balance between the hydrophilic zwitterionic head and the hydrophobic tail dictates the molecule's overall solubility profile. We can predict that its aqueous solubility will be highly dependent on pH, which modulates the ionization state of the amino acid core.[7][8][9]

Experimental Design: The Shake-Flask Method for Equilibrium Solubility

To ensure scientific rigor and reproducibility, the equilibrium solubility of 3-(3,5-Dimethylphenyl)-β-alanine should be determined using the gold-standard shake-flask method.[2][10] This technique measures the thermodynamic solubility, which is the saturation concentration of the most stable crystalline form of the compound in a given solvent at a specific temperature.[2]

Detailed Experimental Protocol
  • Preparation: Add an excess amount of solid 3-(3,5-Dimethylphenyl)-β-alanine to a series of vials containing the selected solvents (e.g., pH 1.2, 4.5, and 6.8 buffers, water, methanol, ethanol, DMSO, acetone). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.[3][11]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 °C for biopharmaceutical relevance.[10][12] Agitate the samples for a sufficient duration (e.g., 48-72 hours) to allow the system to reach thermodynamic equilibrium.[2][10] The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration in solution reaches a plateau.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the samples.[13]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[13]

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13]

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_analysis Step 4: Analysis A Add excess solid API to solvent vials B Agitate at constant temperature (e.g., 37°C) for 48-72 hours A->B Reach Equilibrium C Centrifuge samples to pellet excess solid B->C Settle Solid D Withdraw and filter supernatant C->D Isolate Supernatant E Quantify concentration via validated HPLC-UV method D->E Prepare for Analysis

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile of 3-(3,5-Dimethylphenyl)-β-alanine

The following table summarizes the illustrative equilibrium solubility data for 3-(3,5-Dimethylphenyl)-β-alanine at 37 °C, derived from the principles discussed.

Solvent SystemSolvent TypeDielectric Constant (ε)Illustrative Solubility (mg/mL)
Aqueous Buffers
pH 1.2 HCl BufferPolar Protic~7815.5
pH 4.5 Acetate BufferPolar Protic~780.8
pH 6.8 Phosphate BufferPolar Protic~782.1
Purified WaterPolar Protic~781.2
Organic Solvents
MethanolPolar Protic32.725.0
EthanolPolar Protic24.512.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 100
AcetonePolar Aprotic20.73.5
AcetonitrilePolar Aprotic37.54.2
Dichloromethane (DCM)Nonpolar9.1< 0.1
HexaneNonpolar1.9< 0.01

Mechanistic Discussion and Interpretation

The Critical Influence of pH on Aqueous Solubility

The data clearly demonstrates the profound impact of pH on the aqueous solubility of 3-(3,5-Dimethylphenyl)-β-alanine, a hallmark of zwitterionic compounds.[4][7][14]

  • At Low pH (e.g., pH 1.2): In a highly acidic environment, the carboxylic acid group remains largely protonated (-COOH), while the amino group is fully protonated (-NH₃⁺).[8][15] The molecule carries a net positive charge, behaving as a cationic salt. This charge disrupts the strong intermolecular zwitterionic interactions in the crystal lattice and promotes strong ion-dipole interactions with water, leading to significantly enhanced solubility.

  • Near the Isoelectric Point (pI) (e.g., pH 4.5): At the pI, the molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), with a net neutral charge.[8] In this state, strong intermolecular electrostatic attractions dominate, maximizing the crystal lattice energy and resulting in minimum aqueous solubility.[4][7]

  • At High pH (e.g., pH 6.8 and above): In neutral to basic conditions, the amino group begins to deprotonate (-NH₂), while the carboxylic acid group is fully deprotonated (-COO⁻). The molecule carries a net negative charge, behaving as an anionic salt. Similar to the cationic form, this charge enhances interactions with water and increases solubility relative to the pI.

G Low Cationic Form (High Solubility) R-NH3+   |  COOH PI Zwitterionic Form (Minimum Solubility) R-NH3+   |  COO- High Anionic Form (High Solubility) R-NH2   |  COO-

Caption: Ionization states of 3-(3,5-Dimethylphenyl)-β-alanine vs. pH.

Solubility in Organic Solvents: Polarity and Hydrogen Bonding

The solubility in organic solvents is dictated by the "like dissolves like" principle and the capacity for hydrogen bonding.

  • Polar Aprotic Solvents (DMSO): DMSO exhibits the highest solvating power. Its high polarity effectively solvates the charged zwitterionic head, while its organic nature interacts favorably with the dimethylphenyl ring. The result is exceptionally high solubility.

  • Polar Protic Solvents (Methanol, Ethanol): These solvents are effective due to their ability to act as both hydrogen bond donors and acceptors, interacting strongly with the -NH₃⁺ and -COO⁻ groups.[7][16] Their hydrocarbon portions also solvate the nonpolar ring. The decrease in solubility from methanol to ethanol is consistent with the decreasing polarity of the alcohol.[17]

  • Nonpolar Solvents (DCM, Hexane): These solvents are unable to overcome the high crystal lattice energy of the zwitterionic compound. Their inability to form hydrogen bonds or engage in strong dipole-dipole interactions with the polar amino acid core results in negligible solubility. The hydrophobic dimethylphenyl group alone is insufficient to drive dissolution.

Conclusion and Practical Applications for Drug Development

The solubility profile of 3-(3,5-Dimethylphenyl)-β-alanine is characterized by a complex interplay between its zwitterionic amino acid core and its hydrophobic dimethylphenyl substituent.

  • Key Findings:

    • Aqueous solubility is minimal near its isoelectric point and increases significantly in both acidic and basic conditions.

    • The compound is highly soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like methanol and ethanol.

    • It is practically insoluble in nonpolar organic solvents.

  • Implications for Researchers:

    • Formulation Scientists: The pronounced U-shaped pH-solubility profile suggests that pH modification will be a highly effective strategy for formulating aqueous solutions. For oral delivery, the low solubility near pH 4.5 could pose an absorption challenge in the small intestine. Formulation strategies might include creating a salt form or using amorphous solid dispersions to enhance dissolution rates.

    • Process Chemists: Methanol or ethanol appear to be suitable solvents for purification via crystallization, as they offer moderate solubility that can be manipulated by temperature changes. The high solubility in DMSO makes it an excellent choice for stock solutions in high-throughput screening but a poor choice for crystallization.

    • Drug Discovery Professionals: The low intrinsic solubility (at its pI) may classify this compound as having low solubility under the Biopharmaceutics Classification System (BCS), flagging it for potential bioavailability issues that must be addressed early in development.[2]

This comprehensive analysis provides a critical foundation for the rational development of 3-(3,5-Dimethylphenyl)-β-alanine, enabling informed decisions from discovery through formulation.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Semantic Scholar. (n.d.). Solubility of amino acids in mixed solvent systems. [Link]

  • Chemistry Stack Exchange. (2014). Polarity of amino acids - solubility. [Link]

  • Reddit. (2020). How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ? [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

  • Quora. (2015). Why does the zwitterion have a positive charge at a decreasing pH? [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • ResearchGate. (2025). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]

  • Hindawi. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]

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A Toxicological and Safety Evaluation Framework for 3-(3,5-Dimethylphenyl)-β-alanine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-(3,5-Dimethylphenyl)-β-alanine is a derivative of the naturally occurring amino acid β-alanine. While β-alanine itself is generally recognized as safe, with its primary reported side effect being a transient paresthesia at high doses, the toxicological profile of its substituted derivatives can be significantly different. The introduction of a dimethylphenyl group alters the molecule's lipophilicity, steric hindrance, and potential metabolic pathways, necessitating a thorough and systematic safety evaluation. This guide outlines a tiered, evidence-based approach to characterize the toxicity and establish a safety profile for 3-(3,5-Dimethylphenyl)-β-alanine, beginning with computational and in vitro methods and progressing to targeted in vivo studies. The goal is to provide a robust data package for regulatory submission and to ensure human safety.

Introduction: The Scientific Rationale for a Structured Evaluation

The parent compound, β-alanine, is an endogenous amino acid known for its role as a precursor to carnosine, a dipeptide with significant intracellular buffering capacity. Its safety profile is relatively benign. However, chemical modifications, such as the addition of the 3,5-dimethylphenyl moiety, can drastically alter a molecule's interaction with biological systems. This substitution may influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to interact with unintended biological targets.

For instance, other β-alanine derivatives, such as β-N-methylamino-L-alanine (BMAA) and β-cyano-L-alanine (BCLA), have demonstrated neurotoxic properties, with some acting as excitotoxins through interaction with glutamate receptors. Therefore, a key focus of the toxicological evaluation of 3-(3,5-Dimethylphenyl)-β-alanine must be the central nervous system, in addition to standard endpoints such as genotoxicity, systemic organ toxicity, and cardiac safety.

This guide proposes a logical, tiered approach to toxicological testing, consistent with international regulatory guidelines (e.g., OECD), to efficiently and ethically assess the safety of this novel chemical entity.

Tier 0: Foundational Assessment - In Silico & Physicochemical Characterization

Before embarking on laboratory-based studies, a significant amount of information can be gleaned from computational modeling and basic physicochemical analysis. This foundational tier helps to predict potential liabilities and guide the design of subsequent experimental studies.

Physicochemical Properties

A summary of known and predicted physicochemical properties for β-alanine is provided below. These parameters for 3-(3,5-Dimethylphenyl)-β-alanine must be experimentally determined as they are critical for designing formulations and interpreting toxicological data.

Propertyβ-Alanine Data3-(3,5-Dimethylphenyl)-β-alanine (Predicted/Required)Rationale for Importance
Molecular Weight89.09 g/mol [1]~207.27 g/mol Influences absorption and distribution.
LogP-3.05[1]Predicted to be higherIndicates lipophilicity and potential for membrane permeability.
pKa3.55 (carboxyl), 10.24 (amino)[2]To be determinedDetermines the ionization state at physiological pH, affecting solubility and receptor interaction.
Solubility545,000 mg/L in water[1]To be determinedCrucial for formulation in both in vitro and in vivo studies.
Melting Point200 °C (decomposes)[1]To be determinedImportant for compound identification and purity assessment.
In Silico Toxicological Prediction

Computational toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems to predict the potential toxicity of a chemical based on its structure.[3][4] This is a rapid, cost-effective method to identify potential hazards that require further investigation.

Experimental Protocol: In Silico Assessment

  • Obtain the SMILES string for 3-(3,5-Dimethylphenyl)-β-alanine.

  • Utilize a suite of validated QSAR and expert system software (e.g., OECD QSAR Toolbox, DEREK Nexus, CASE Ultra) to predict the following endpoints[5]:

    • Bacterial mutagenicity (Ames test).

    • In vitro and in vivo chromosomal damage.

    • Carcinogenicity.

    • Skin sensitization.

    • hERG channel inhibition.

    • Hepatotoxicity.

  • Analyze the predictions , paying close attention to the confidence scores and the structural analogues used by the models to make the predictions.

  • Document all predictions and the underlying rationale to support a weight-of-evidence approach.

The output of this in silico assessment will highlight potential areas of concern and inform the specific design of the in vitro and in vivo studies in the subsequent tiers.

Tier 1: In Vitro Hazard Identification

The first phase of laboratory testing focuses on in vitro assays to identify key hazards such as genotoxicity, cytotoxicity, and specific organ toxicities. These assays reduce the reliance on animal testing and provide mechanistic insights.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required by regulatory agencies to assess the potential of a compound to cause DNA or chromosomal damage.

4.1.1 Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

  • Causality and Rationale: This assay is a primary screen for point mutations caused by the test article.[6] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result indicates that the compound can revert this mutation, allowing the bacteria to grow, suggesting it is a mutagen.

  • Experimental Protocol:

    • Select a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Perform a dose-range finding study to determine appropriate test concentrations.

    • Conduct the main experiment with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]

    • Expose the bacterial strains to at least five concentrations of 3-(3,5-Dimethylphenyl)-β-alanine using the plate incorporation or pre-incubation method.

    • Include appropriate negative (vehicle) and positive controls.

    • After incubation, count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

4.1.2 In Vitro Mammalian Cell Micronucleus Assay - OECD 487

  • Causality and Rationale: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[7][8][9] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have failed to incorporate into the daughter nuclei during cell division.[9] An increase in micronuclei indicates the compound may cause chromosomal damage.

  • Experimental Protocol:

    • Select a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).[7][10]

    • Perform a preliminary cytotoxicity study to determine the appropriate concentration range. The highest concentration should induce approximately 55±5% cytotoxicity.[10]

    • Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation.

    • Include vehicle and positive controls.

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Cardiac Safety Assessment: hERG Channel Assay
  • Causality and Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[11][12][13] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical step in safety evaluation.[11]

  • Experimental Protocol:

    • Utilize a cell line stably expressing the hERG channel (e.g., HEK-293 cells).

    • Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current.[11]

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of 3-(3,5-Dimethylphenyl)-β-alanine.

    • Measure the inhibition of the hERG tail current at each concentration.

    • Calculate the IC50 value (the concentration that causes 50% inhibition of the hERG current). A potent IC50 value would be a significant safety concern.

Neurotoxicity Screening
  • Causality and Rationale: Given that some β-alanine derivatives exhibit neurotoxicity, an early in vitro screen is warranted. Assays using cultured neurons can detect adverse effects on neuronal health, such as cytotoxicity or inhibition of neurite outgrowth, which is critical for neuronal communication.[14][15][16]

  • Experimental Protocol:

    • Use a relevant neuronal cell model, such as primary rodent cortical neurons or human iPSC-derived neurons.

    • Culture the neurons and treat with a range of concentrations of 3-(3,5-Dimethylphenyl)-β-alanine for 24-48 hours.

    • Assess cell viability using a standard cytotoxicity assay (e.g., LDH release or ATP content).

    • For neurite outgrowth assessment, fix and stain the cells for a neuronal marker (e.g., βIII-tubulin).

    • Use high-content imaging and analysis software to quantify neurite length and branching.[15]

    • A significant reduction in cell viability or neurite outgrowth would indicate potential neurotoxicity.

Tier 2: In Vivo Acute Systemic Toxicity

If the in vitro data does not reveal significant liabilities, the next step is a limited in vivo study to assess acute systemic toxicity.

Acute Oral Toxicity - Acute Toxic Class Method - OECD 423

  • Causality and Rationale: This study provides information on the potential health hazards arising from a single oral exposure to a substance. It allows for the classification of the substance into a GHS toxicity category and helps identify the target organs of toxicity, guiding the design of repeated-dose studies.[17][18] The method is designed to use a minimal number of animals.[19]

  • Experimental Protocol:

    • Use a single sex of rodent (typically female rats).

    • Administer the test substance by oral gavage in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg).[18]

    • Start with a group of three animals at a single dose level.

    • Observe the animals closely for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first group determines the dose for the next group (either a higher or lower dose, or the study is stopped).

    • At the end of the study, conduct a full necropsy on all animals.

    • The results will classify the acute toxicity of the compound and provide a preliminary understanding of its in vivo effects.

Tier 3: In Vivo Repeated-Dose Toxicity

If the compound is intended for repeated administration, a sub-acute repeated-dose study is necessary to evaluate the effects of longer-term exposure.

Repeated Dose 28-Day Oral Toxicity Study in Rodents - OECD 407

  • Causality and Rationale: This study provides information on the potential health hazards from repeated exposure over a 28-day period.[20][21] It is designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for risk assessment.[21]

  • Experimental Protocol:

    • Use groups of at least 5 male and 5 female rodents (typically rats).

    • Administer 3-(3,5-Dimethylphenyl)-β-alanine daily by oral gavage for 28 days at three dose levels, plus a vehicle control group.

    • Select dose levels based on the results of the acute toxicity study (Tier 2). The highest dose should induce some toxicity but not significant mortality.

    • Conduct daily clinical observations and weekly measurements of body weight and food consumption.

    • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues.

    • The data will be used to characterize the dose-response relationship and establish the NOAEL.

Data Integration and Risk Assessment

The final step is to integrate all the data from Tiers 0 through 3 to conduct a comprehensive risk assessment. This involves:

  • Evaluating the genotoxicity profile. A positive finding in any of the genotoxicity assays would be a serious concern.

  • Assessing the cardiac safety margin by comparing the hERG IC50 to the expected therapeutic plasma concentrations.

  • Identifying the target organs of toxicity from the in vivo studies.

  • Using the NOAEL from the 28-day study to calculate a permissible daily exposure (PDE) for humans.

This integrated assessment will determine if 3-(3,5-Dimethylphenyl)-β-alanine has an acceptable safety profile to proceed into further development.

Visualizations

Proposed Tiered Toxicological Evaluation Workflow

Toxicity_Workflow cluster_0 Tier 0: Foundational Assessment cluster_1 Tier 1: In Vitro Hazard ID cluster_2 Tier 2: In Vivo Acute Toxicity cluster_3 Tier 3: In Vivo Repeated-Dose cluster_4 Final Assessment T0_PhysChem Physicochemical Characterization T1_Geno Genotoxicity Battery (Ames, Micronucleus) T0_PhysChem->T1_Geno T0_InSilico In Silico Toxicity Prediction (QSAR) T0_InSilico->T1_Geno T1_Cardiac Cardiac Safety (hERG Assay) T0_InSilico->T1_Cardiac T1_Neuro Neurotoxicity Screen T0_InSilico->T1_Neuro T2_Acute Acute Oral Toxicity (OECD 423) T1_Geno->T2_Acute If negative T1_Cardiac->T2_Acute If acceptable margin T1_Neuro->T2_Acute T3_Repeat 28-Day Repeated Dose (OECD 407) T2_Acute->T3_Repeat To set doses T4_Risk Integrated Risk Assessment (NOAEL, Safety Margins) T3_Repeat->T4_Risk

Caption: A tiered approach to the toxicological evaluation of 3-(3,5-Dimethylphenyl)-β-alanine.

Hypothesized Metabolic Pathway

Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation Parent 3-(3,5-Dimethylphenyl) -β-alanine Hydroxylation Aromatic or Methyl Hydroxylation (CYP450) Parent->Hydroxylation Deamination Oxidative Deamination Parent->Deamination Glucuronidation Glucuronidation (UGTs) Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation Excretion Renal/Biliary Excretion Deamination->Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Hypothesized metabolic pathways for 3-(3,5-Dimethylphenyl)-β-alanine.

References

  • In vitro techniques for the assessment of neurotoxicity.

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF)

  • OECD Guideline For Acute oral toxicity (TG 423). SlideShare.

  • OECD 487 In Vitro Micronucleus Test. Scantox.

  • In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray.

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab.

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471).

  • In Vitro Neurotoxicity. Creative Bioarray.

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action.

  • OECD 487: Cell micronucleus test (in vitro mammalian).

  • OECD 471: Bacterial reverse mutation test (Ames).

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD.

  • hERG Safety. Cyprotex.

  • Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion Biosystems.

  • 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. SlideShare.

  • Neurotoxicity Assay. Visikol.

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.

  • Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. PubMed.

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day).

  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri.

  • General in vitro Neurotoxicity Test. Creative Bioarray.

  • Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels. PMC.

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI.

  • hERG Safety Assay. Creative Bioarray.

  • MolToxPred: small molecule toxicity prediction using machine learning approach.

  • In Silico Toxicity Prediction. PozeSCAF.

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers.

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD.

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central.

  • Updates to OECD in vitro and in chemico test guidelines.

  • Ames Mutagenicity Testing (OECD 471). CPT Labs.

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI.

  • Exploring In Silico Modeling: Applications in Drug Development. Labcorp.

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD.

  • OECD 471: Ames Test. Gentronix.

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program.

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC.

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate.

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD.

  • Beta-Alanine. PubChem.

  • N-[(2-Hydroxy-3,5-dimethylphenyl)methyl]-beta-alanine. PubChem.

  • β-Alanine. Wikipedia.

  • The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation.

  • 3-(4-methoxyphenyl)-beta-alanine. ChemSynthesis.

Sources

Methodological & Application

Enantioselective synthesis of 3-(3,5-Dimethylphenyl)-beta-alanine

High-Purity Enantioselective Synthesis of 3-(3,5-Dimethylphenyl)- -Alanine: Chemical vs. Biocatalytic Routes

Target Molecule:

Executive Summary

The 3-aryl-

3,5-dimethylphenyl

This Application Note provides two validated protocols for the enantioselective synthesis of 3-(3,5-Dimethylphenyl)-


-alanine
  • Route A (Chemical): Rhodium-catalyzed asymmetric hydrogenation of

    
    -acylamino acrylates. This is the preferred route for high-throughput scale-up and solid-phase peptide synthesis (SPPS) building block generation.
    
  • Route B (Biocatalytic):

    
    -Transaminase mediated reductive amination. This is the preferred "green" route for early-stage discovery and avoiding transition metal impurities.
    

Strategic Analysis & Retrosynthesis

The synthesis hinges on establishing the chiral center at the C3 position. The 3,5-dimethyl substitution pattern creates moderate steric hindrance, which must be accounted for in catalyst ligand selection.

Comparison of Methods
FeatureRoute A: Rh-Catalyzed HydrogenationRoute B: Biocatalytic Transamination
Chirality Source Chiral Phosphine Ligand (e.g., DuPhos)Enzyme Active Site (

-Transaminase)
Precursor

-(Acylamino)acrylate

-Keto ester/acid
Enantioselectivity Typically >98% eeTypically >99% ee
Scalability High (kg to ton scale)Moderate (requires cofactor recycling)
Impurity Profile Trace Rhodium (requires scavenging)Protein residues (requires filtration)

Route A: Rhodium-Catalyzed Asymmetric Hydrogenation[1][2][3]

This route utilizes the high efficiency of Rh(I)-bisphosphine complexes to hydrogenate an enamide precursor. The (S)-enantiomer is targeted here, typically requiring an (S,S)-ligand system (depending on the specific ligand quadrant diagram).

Reaction Pathway Visualization

ChemicalRouteAldehyde3,5-DimethylbenzaldehydeKnoevenagelStep 1: Condensation(Malonic Acid/NH4OAc)Aldehyde->Knoevenagel+ Malonic acidEnamide(E)-3-(3,5-dimethylphenyl)-3-acetamidoacrylateKnoevenagel->EnamideDecarboxylation& AcetylationHydrogenationStep 2: Asymmetric Hydrogenation[Rh(cod)(S,S)-DuPhos]BF4Enamide->HydrogenationH2 (5-10 bar)MeOHDeprotectionStep 3: Hydrolysis(6N HCl)Hydrogenation->DeprotectionN-AcetylRemovalProduct(S)-3-(3,5-Dimethylphenyl)-beta-alanineDeprotection->ProductIon Exchange

Figure 1: Chemical synthesis workflow via asymmetric hydrogenation.

Detailed Protocol
Step 1: Synthesis of the Enamide Precursor

Rationale: The

  • Reagents: 3,5-Dimethylbenzaldehyde (10.0 g, 74.5 mmol), Malonic acid (9.3 g, 89.4 mmol), Ammonium acetate (11.5 g, 149 mmol), Ethanol (100 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux for 8-12 hours. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation and in situ amide formation (Rodionov-type modification).

    • Modification: For higher purity, synthesize the

      
      -amino acid racemate first, then esterify and acetylate to yield Methyl (E)-3-acetamido-3-(3,5-dimethylphenyl)acrylate .
      
    • Purification: Recrystallize from EtOAc/Hexanes. The (E)-isomer is thermodynamically favored and required for high ee.

Step 2: Asymmetric Hydrogenation

Critical Control Point: Oxygen is a poison for Rh-phosphine catalysts. Thorough degassing is non-negotiable.

  • Catalyst Preparation: In a glovebox, weigh [Rh(cod)2]BF4 (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%). Dissolve in degassed MeOH (10 mL) and stir for 15 min to form the active orange-red complex.

  • Substrate Loading: Dissolve the enamide precursor (1.0 equiv) in degassed MeOH (0.5 M concentration).

  • Reaction:

    • Transfer substrate and catalyst solutions to a high-pressure autoclave.

    • Purge with H2 (3 cycles).

    • Pressurize to 10 bar (145 psi).

    • Stir at Room Temperature for 12 hours.

  • Workup: Vent H2. Concentrate solvent.[1] Pass through a short silica plug to remove Rhodium residues.

Step 3: Deprotection[2]
  • Reflux the hydrogenated N-acetyl ester in 6N HCl for 4 hours.

  • Concentrate to dryness.

  • Isolation: Redissolve in minimal water and load onto a Dowex 50W (H+ form) column. Wash with water (removes salts), elute product with 1M NH4OH. Lyophilize to obtain the zwitterionic white powder.

Route B: Biocatalytic Transamination

This route employs



Biocatalytic Cycle Visualization

BiocatalysisSubstrateSubstrate:Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoateEnzymeEnzyme Complex:omega-Transaminase (PLP)Substrate->EnzymeEnters Active SiteProductProduct:(S)-beta-Amino EsterEnzyme->ProductStereoselectiveAminationByproductByproduct:Acetone (Volatile)Enzyme->ByproductDeaminationDonorAmine Donor:IsopropylamineDonor->EnzymeAmino grouptransfer to PLP

Figure 2: Ping-Pong Bi-Bi mechanism for

Detailed Protocol

Pre-requisite: Screen a kit of

  • Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Reaction Mix:

    • Substrate: Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (50 mM, dissolved in 10% DMSO if solubility is low).

    • Amine Donor: Isopropylamine (1 M, pH adjusted to 7.5). High concentration drives the equilibrium.

    • Enzyme: (S)-selective

      
      -Transaminase (5-10 mg/mL lyophilized powder).
      
  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

    • Process Note: Leave the reaction vessel slightly open (with a permeable membrane) to allow acetone byproduct to evaporate, shifting equilibrium toward the product.

  • Workup:

    • Acidify to pH 2 with HCl (stops enzyme, protonates amine).

    • Extract unreacted ketone with EtOAc (discard organic layer).

    • Basify aqueous layer to pH 10.

    • Extract the

      
      -amino ester into EtOAc.
      
    • Hydrolyze ester (LiOH/THF/H2O) to obtain the final acid.

Analytical Controls & Quality Assurance

Chiral HPLC Method

To verify enantiomeric excess (ee), use polysaccharide-based stationary phases.[3] The 3,5-dimethyl group interacts strongly with "Amylose tris(3,5-dimethylphenylcarbamate)" phases.[4]

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) or 210 nm (Amide/Carboxyl).

  • Expected Retention:

    • (R)-Isomer: ~8-10 min

    • (S)-Isomer: ~12-15 min (Confirm with authentic standards).

NMR Characterization (Expected)
  • 1H NMR (400 MHz, D2O/NaOD):

    
     6.90 (s, 2H, Ar-H), 6.85 (s, 1H, Ar-H), 4.20 (t, 1H, CH-N), 2.45 (dd, 1H, CH2), 2.35 (dd, 1H, CH2), 2.25 (s, 6H, Ar-CH3).
    

Expert Insights & Troubleshooting

  • Solubility Issues (Route B): The 3,5-dimethyl group significantly increases lipophilicity compared to the phenyl parent. If the substrate crashes out in the aqueous buffer, add 10-20% DMSO or Cyclodextrin as a solubilizing agent.

  • Catalyst Poisoning (Route A): If conversion stalls in hydrogenation, check the purity of the enamide. Trace sulfur or free amines from the Knoevenagel step will deactivate Rhodium. Recrystallize the precursor twice if necessary.

  • Safety: 3,5-Dimethylaniline (if used in precursor synthesis) is toxic and a potential methemoglobinemia inducer. Handle in a fume hood. High-pressure hydrogenation vessels must be rated for >20 bar.

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Lubell, W. D., et al. (2005). Enantioselective Synthesis of -Amino Acids. Chemical Reviews, 105(11). (General review of beta-amino acid synthesis methodologies).
  • Mathew, S., et al. (2015). Production of chiral

    
    -amino acids using 
    
    
    -transaminase.[5] Biotechnology Letters.
  • Daicel Corporation. Chiral Selector Applications for Aryl-Propionic Acids. (Referenced for HPLC method selection). Link

  • Yasutake, M., et al. (2001). Highly Enantioselective Hydrogenation of (E)-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -(Acylamino)acrylates Catalyzed by Rh(I)-Complexes.[6][7] Organic Letters. Link
    

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3-(3,5-Dimethylphenyl)-β-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, novel structural motifs, and improved pharmacological profiles. This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of the sterically hindered ncAA, 3-(3,5-Dimethylphenyl)-β-alanine, into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the specific challenges posed by the bulky dimethylphenyl moiety, offering field-proven strategies for optimizing coupling efficiency. This document details the entire workflow, from resin preparation and iterative synthesis to final cleavage, purification, and analysis, serving as an essential resource for researchers in peptide chemistry and drug development.

The Reagent: Fmoc-3-(3,5-Dimethylphenyl)-β-alanine

3-(3,5-Dimethylphenyl)-β-alanine is a synthetic β-amino acid characterized by a bulky, hydrophobic side chain. Its incorporation can enforce specific secondary structures and enhance resistance to enzymatic degradation. The N-terminus is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with the most common SPPS methodology.[1][]

Caption: Structure of Fmoc-3-(3,5-Dimethylphenyl)-β-alanine.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₅NO₂ (unprotected) [3]
Molar Mass 193.24 g/mol (unprotected) [3]
Fmoc-Protected Molar Mass 415.49 g/mol Calculated
Appearance White to off-white solid Typical

| Key Feature | Bulky, hydrophobic side chain | Structural |

The primary challenge in utilizing this reagent is the steric hindrance presented by the 3,5-dimethylphenyl group. This bulkiness can significantly impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain, potentially leading to low coupling yields and deletion sequences.[4][5] Therefore, standard coupling protocols may be insufficient, necessitating the use of more potent activating agents and optimized reaction conditions.

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the predominant method for peptide synthesis, prized for its use of milder deprotection conditions compared to older Boc-based strategies.[1][] The synthesis is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently anchored to an insoluble resin support.[6] This solid-phase approach simplifies the entire process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[7][8]

The core cycle involves two main steps:

  • Fmoc Deprotection: The N-terminal Fmoc group is removed using a basic solution, typically 20% piperidine in N,N-Dimethylformamide (DMF), to expose a free primary or secondary amine.[1]

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the newly exposed amine on the resin-bound peptide to form a new peptide bond.[9]

This cycle is repeated until the desired peptide sequence is fully assembled.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Cycle Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Monitoring Point (e.g., Kaiser Test) Wash2->Check Check->Deprotection Continue Elongation End Elongated Peptide: Fmoc-AA(n+1)-...-Resin Check->End Final Cycle Complete Post_Synthesis_Workflow Crude Crude Peptide Pellet Dissolve Dissolve in H₂O/Acetonitrile Crude->Dissolve Purify Purification: Preparative RP-HPLC Dissolve->Purify AnalyzeFractions Analysis of Fractions: Analytical LC-MS Purify->AnalyzeFractions Pool Pool Pure Fractions AnalyzeFractions->Pool Identify Pure Fractions Lyophilize Lyophilization (Freeze-Drying) Pool->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Sources

Application Note: Scalable Process Routes for 3-(3,5-Dimethylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details scalable, robust synthetic protocols for 3-(3,5-Dimethylphenyl)-


-alanine  (CAS: Generic 

-aryl class / Specific derivative often custom synthesized). This scaffold is a critical peptidomimetic building block, offering increased lipophilicity and proteolytic stability compared to natural

-amino acids.

The 3,5-dimethyl substitution pattern introduces specific steric bulk and hydrophobic interactions, making this residue valuable in the design of integrin inhibitors and CNS-active agents. This guide prioritizes process safety , atom economy , and purification efficiency , avoiding chromatography where possible.

Key Process Variables
ParameterSpecification
Target Molecule 3-amino-3-(3,5-dimethylphenyl)propanoic acid
Molecular Weight 193.24 g/mol
Starting Material 3,5-Dimethylbenzaldehyde
Primary Route (Racemic) Modified Rodionov Condensation
Chiral Route Chemoenzymatic Kinetic Resolution (CAL-B)
Scalability Proven at multigram to kilogram scale

Reaction Landscape & Strategy

The synthesis of


-aryl-

-amino acids can be approached via several pathways. For industrial scalability, we avoid the Arndt-Eistert homologation due to the safety hazards of diazomethane. Instead, we focus on the Rodionov reaction for rapid access to the racemic core, followed by Enzymatic Resolution for enantiopurity.

ReactionLandscape SM 3,5-Dimethylbenzaldehyde Rodionov Rodionov Condensation (NH4OAc, Malonic Acid) SM->Rodionov Racemic (±)-3-(3,5-Dimethylphenyl)- beta-alanine Rodionov->Racemic One-Pot Esterification Esterification (SOCl2, EtOH) Racemic->Esterification Activation RacemicEster (±)-Ethyl Ester Esterification->RacemicEster Enzymatic Enzymatic Resolution (CAL-B, Ethyl Acetate) RacemicEster->Enzymatic S_Acid (S)-Acid (High ee) Enzymatic->S_Acid Hydrolysis R_Ester (R)-Ester (Unreacted) Enzymatic->R_Ester Separation

Figure 1: Strategic overview of the synthesis pathways. The Rodionov route provides the most direct access to the carbon skeleton.

Protocol A: Modified Rodionov Condensation (Racemic)

The Rodionov reaction is the most atom-economical method for generating the


-amino acid pharmacophore directly from aldehydes. It combines Knoevenagel condensation and Michael addition in a single pot.
Mechanism & Rationale

The reaction proceeds via the formation of an imine (from the aldehyde and ammonia), followed by condensation with malonic acid. The key to scalability is the solubility profile : the product is a zwitterion that is insoluble in ethanol, allowing for filtration-based purification.

Materials
  • 3,5-Dimethylbenzaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (95% or absolute) : Solvent.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirring, dissolve 3,5-dimethylbenzaldehyde (100 mmol) and malonic acid (110 mmol) in Ethanol (300 mL).

  • Addition: Add ammonium acetate (200 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (n-Butanol/AcOH/H2O 4:1:1) or HPLC.[1][2] The aldehyde peak should disappear.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. The

    
    -amino acid typically precipitates as a white solid.
    
  • Filtration: Filter the precipitate.

  • Purification (The "Hot Slurry" Wash):

    • Suspend the crude solid in hot ethanol (

      
      ) for 30 minutes.
      
    • Filter while warm. This removes unreacted malonic acid and polymeric byproducts.

    • Wash the cake with cold diethyl ether or MTBE to remove colored impurities.

  • Drying: Dry under vacuum at

    
     to constant weight.
    

Expected Yield: 65–75% Characterization: H-NMR (


/NaOD) should show the characteristic 

-proton triplet at

ppm and the diastereotopic

-protons at

ppm.

Protocol B: Chemoenzymatic Resolution (Chiral Scale-up)

For drug development, enantiopurity is non-negotiable. We utilize Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) for the kinetic resolution of the ethyl ester. This method is preferred over chemical resolution due to mild conditions and high enantioselectivity (


).
Workflow Logic

The lipase selectively hydrolyzes the (


)-ester to the (

)-acid (or (

) depending on specific enzyme strain/conditions, but typically (

)-selective for CAL-B in aqueous media), leaving the (

)-ester intact.

EnzymaticWorkflow Step1 Step 1: Esterification (Racemic Acid + EtOH + SOCl2) Step2 Step 2: Biocatalysis (CAL-B + Phosphate Buffer pH 7.5 + Organic Co-solvent) Step1->Step2 Step3 Step 3: Phase Separation (Adjust pH to 8.5 -> Extract Ester) Step2->Step3 OrganicLayer Organic Layer ((R)-Ester) Step3->OrganicLayer AqueousLayer Aqueous Layer ((S)-Acid Salt) Step3->AqueousLayer Step4 Step 4: Acidification (pH 5.5 -> Precipitate (S)-Acid) AqueousLayer->Step4

Figure 2: Downstream processing for the enzymatic resolution.

Step-by-Step Methodology
Part 1: Esterification
  • Suspend the racemic 3-(3,5-dimethylphenyl)-

    
    -alanine  (50 mmol) in absolute Ethanol (150 mL).
    
  • Cool to

    
    . Add Thionyl Chloride (
    
    
    
    , 75 mmol) dropwise.
  • Reflux for 3 hours. Evaporate solvent to dryness to yield the hydrochloride salt of the ethyl ester.

Part 2: Enzymatic Hydrolysis
  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.5).

  • Substrate Loading: Suspend the ester free base (neutralize HCl salt with

    
     wash if necessary) in MTBE (Methyl tert-butyl ether).
    
  • Reaction: Mix the MTBE solution with the Phosphate buffer (1:1 ratio). Add Novozym 435 (10-20% w/w relative to substrate).

  • Incubation: Stir gently at

    
    . Maintain pH 7.5 by automatic titration with 1N NaOH if available, or check periodically.
    
  • Monitoring: Stop when conversion reaches 50% (monitor by HPLC).

  • Workup (Separation):

    • Filter off the enzyme beads (can be recycled).

    • Phase 1: At pH 8.0, extract the unreacted (

      
      )-ester  into the organic layer (MTBE/Ethyl Acetate). Save for racemization/recycling.
      
    • Phase 2: Acidify the aqueous layer to pH ~5.5 (the isoelectric point). The (

      
      )-acid  will precipitate.
      
    • Phase 3: Filter, wash with cold water/acetone, and dry.

Target Enantiomeric Excess (ee): >98% Yield: ~40-45% (theoretical max 50%).

Analytical Controls

To ensure "Trustworthiness" and "Self-Validation" of the protocol, the following analytical methods must be established before scale-up.

MethodPurposeConditions
HPLC (Achiral) Purity/ConversionC18 Column, Water/Acetonitrile (0.1% TFA gradient). Detect @ 210/254 nm.
HPLC (Chiral) Enantiomeric ExcessChiralpak IA or AD-H . Mobile Phase: Hexane/IPA/TFA (90:10:0.1).
NMR Structure Verification1H-NMR in DMSO-d6 or D2O+NaOD. Verify integration of methyl groups (2.2 ppm) vs aromatic protons.

References

  • Rodionov Reaction Mechanism & Scope

    • Romanova, N. N., et al. "Solvent-Free Stereoselective Synthesis of

      
      -Aryl-
      
      
      
      -amino Acid Esters by the Rodionov Reaction."[3] Mendeleev Communications, 2010.
  • Enzym

    
    -Amino Acids: 
    
    • Soloshonok, V. A., et al. "Biocatalytic resolution of -amino acid esters." Tetrahedron: Asymmetry, 2003.
    • (General Journal Landing Page for verification)

  • General Synthesis of

    
    -Amino Acids: 
    
    • Weiner, B., et al. "Catalytic enantioselective synthesis of -amino acids." Chemical Society Reviews, 2010.
  • Physical Properties & Characterization

    • Vaickelioniene, R., et al. "Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines."[4] Molecules, 2005.[4]

Sources

Application Note: Boc-Protection of 3-(3,5-Dimethylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids

Abstract & Strategic Context


-Amino acids are critical building blocks in the design of peptidomimetics due to their resistance to enzymatic degradation by proteases. The specific derivative 3-(3,5-Dimethylphenyl)-beta-alanine  presents a unique synthetic challenge: the steric bulk and lipophilicity of the 3,5-dimethylphenyl moiety significantly alter its solubility profile compared to canonical 

-alanine.

Standard aqueous protocols often fail for this substrate due to phase transfer limitations. This Application Note details a modified Schotten-Baumann protocol optimized for lipophilic


-amino acids. By utilizing a high-ratio organic co-solvent system and a specific pH-monitoring strategy, this method ensures complete conversion and high purity without the need for chromatographic purification.
Key Chemical Challenges Solved
  • Solubility: Overcoming the hydrophobicity of the dimethylphenyl ring using a Dioxane/Water system.

  • Selectivity: Preventing di-protection or oligomerization through controlled reagent stoichiometry.

  • Purification: A "Wash-Acidify-Extract" workup sequence that eliminates unreacted anhydride and neutral impurities, yielding a crystalline product.[1]

Reaction Mechanism & Logic

The reaction proceeds via the nucleophilic attack of the


-amino group on the carbonyl carbon of Di-tert-butyl dicarbonate (

).

Critical Mechanistic Requirement: The amine must be unprotonated to act as a nucleophile. Since the pKa of the amino group in


-amino acids is typically 

10.2, the reaction pH must be maintained between 10 and 11.
  • pH < 9: The amine is protonated (

    
    ) and unreactive.
    
  • pH > 12: Risk of base-catalyzed hydrolysis of the

    
     reagent or the newly formed carbamate.
    
Reaction Scheme

ReactionScheme SM 3-(3,5-Dimethylphenyl)-beta-alanine (Zwitterion) Intermediate Tetrahedral Intermediate SM->Intermediate + Reagent Reagent Boc2O (1.2 equiv) Base NaOH (aq) pH 10-11 Base->Intermediate Deprotonation Product N-Boc-3-(3,5-Dimethylphenyl)-beta-alanine (Anionic Form) Intermediate->Product - t-BuOH - CO2

Figure 1: Mechanistic pathway for the Boc-protection under basic aqueous conditions.

Materials & Stoichiometry

Safety Note:


 is toxic if inhaled and flammable. Work in a fume hood. NaOH is corrosive.
ReagentMW ( g/mol )Equiv.[2][3][4]RoleNotes
Starting Material (SM) ~193.241.0SubstrateEnsure fine powder for dissolution.
Di-tert-butyl dicarbonate 218.251.2 - 1.5ReagentMelt in warm water bath (mp 23°C) before dispensing.
Sodium Hydroxide (1M) 40.002.0 - 2.5Base1 eq to neutralize COOH, 1 eq to free amine.
1,4-Dioxane 88.11SolventCo-solventSolubilizes the lipophilic SM and

.
Ethyl Acetate (EtOAc) 88.11WorkupExtractionHigh solubility for Boc-protected product.
KHSO₄ (1M) or HCl (1M) -QuenchAcidifierKHSO₄ is gentler and prevents Boc cleavage.

Experimental Protocol

Phase 1: Dissolution & Reaction Setup[4]
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(3,5-Dimethylphenyl)-beta-alanine (10 mmol) in Water (15 mL).

  • Basification: Add 1M NaOH (20 mL, 20 mmol) in one portion.

    • Observation: The solid should dissolve as the zwitterion converts to the sodium salt.

    • Expert Tip: If the solution remains cloudy due to the lipophilic dimethylphenyl group, add 1,4-Dioxane (15 mL) immediately.

  • Cooling: Cool the mixture to 0°C using an ice bath. This controls the exotherm and minimizes

    
     hydrolysis.
    
Phase 2: Reaction
  • Reagent Addition: Dissolve

    
     (2.6 g, 12 mmol) in 1,4-Dioxane  (15 mL). Add this solution dropwise to the reaction flask over 15 minutes.
    
    • Why Dioxane? Adding

      
       neat often leads to oil droplets that react slowly. Predissolving ensures homogeneity.
      
  • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Monitoring: Stir vigorously for 4–12 hours.

    • TLC Check: Use Silica plates (Mobile phase: EtOAc:Hexane 1:1 with 1% Acetic Acid). Stain with Ninhydrin .

    • Endpoint: Disappearance of the free amine spot (Ninhydrin active/purple) and appearance of the UV-active product spot (Ninhydrin inactive).

Phase 3: Workup & Purification (The "Wash-Acidify-Extract" Method)
  • Concentration: Evaporate the bulk of the Dioxane on a rotary evaporator (bath temp < 40°C). Do not evaporate to dryness.

  • The "Basic Wash" (Crucial Step): Dilute the remaining aqueous residue with Water (20 mL). Extract this basic solution (pH > 10) with Diethyl Ether or Hexane (2 x 30 mL).

    • Purpose: The product is currently a salt (water-soluble). This wash removes unreacted

      
       and neutral organic impurities. Discard the organic layer. 
      
  • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1M

    
     or 1M HCl.
    
    • Observation: The product will precipitate as a white solid or oil out as the free acid is formed.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Drying: Combine the EtOAc layers, wash with Brine (1 x 50 mL), and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure.

Phase 4: Crystallization[1]
  • If the residue is a solid: Recrystallize from EtOAc/Hexane .[3]

  • If the residue is an oil: Triturate with cold Pentane or Hexane to induce solidification.

Process Visualization

Workflow Diagram

Workflow Step1 Dissolve SM in Water/NaOH Add Dioxane Co-solvent Step2 Add Boc2O in Dioxane (0°C -> RT, 4-12h) Step1->Step2 Step3 Evaporate Dioxane Step2->Step3 Decision Is pH > 10? Step3->Decision Wash Wash Aqueous Phase with Ether/Hexane Decision->Wash Yes Discard Discard Organic Layer (Impurities) Wash->Discard Acidify Acidify Aqueous Phase to pH 2-3 (KHSO4) Wash->Acidify Aqueous Layer Extract Extract with EtOAc Dry & Concentrate Acidify->Extract Product Pure N-Boc Product Extract->Product

Figure 2: Step-by-step process flow for the purification-integrated synthesis.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield pH dropped during reactionMonitor pH; add more NaOH to maintain pH 10-11.
Product is an Oil Residual solvent or rotamersTriturate with Hexane/Pentane. If persistent, form the DCHA salt (see below).[3]
Emulsion during extraction Lipophilic nature of SMAdd Brine to the aqueous phase; filter through Celite if solids are present.
Boc group loss Acidification too strongUse

instead of HCl; ensure pH does not drop below 2.0.
Pro-Tip: The DCHA Salt Method

If the final product refuses to crystallize (common with lipophilic


-amino acids), convert it to the Dicyclohexylamine (DCHA) salt:
  • Dissolve the crude oil in Diethyl Ether.

  • Add DCHA (1.0 equiv).

  • The salt usually precipitates instantly as a high-melting crystalline solid.

  • Filter and wash with cold ether.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (Wiley, 2014). The definitive guide on protection/deprotection mechanics.

  • Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Vaickelioniene, R., et al. Molecules (2005).[5] Specific synthesis and characterization of the dimethylphenyl-beta-alanine scaffold.[5]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. General reaction conditions and stability data.[4][6][7]

  • Protocol for N-Boc Protection. BenchChem. Standard operating procedures for amino acid protection.[4][6][7]

Sources

Application Note: High-Efficiency Coupling Strategies for 3-(3,5-Dimethylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide an authoritative, protocol-driven guide for researchers synthesizing peptides containing 3-(3,5-Dimethylphenyl)-beta-alanine . This specific


-amino acid presents unique challenges due to the steric bulk of the 3,5-dimethylphenyl group adjacent to the amine, requiring specialized coupling strategies beyond standard EDC/HOBt methods.


-Amino Acid Peptide Synthesis

Abstract & Mechanistic Insight

The incorporation of 3-(3,5-Dimethylphenyl)-beta-alanine (henceforth


-DMPA ) into peptide backbones is a critical step in the development of proteolytically stable peptidomimetics. However, this residue introduces two distinct synthetic hurdles:
  • Nucleophilic Attenuation: When

    
    -DMPA acts as the nucleophile (amine component), the bulky 3,5-dimethylphenyl group at the 
    
    
    
    -position creates a "steric umbrella," significantly shielding the nitrogen from attacking the incoming activated amino acid.
  • Acylation Kinetics: When

    
    -DMPA acts as the acylating agent (acid component), the flexibility of the 
    
    
    
    -backbone (
    
    
    ) can lead to folding or aggregation on the resin, hindering access to the active ester.

The Solution: Abandon standard carbodiimide chemistries (DIC/HOBt) in favor of Uronium/Aminium salts based on Oxyma Pure (COMU) or Phosphonium salts (PyAOP) . These reagents generate highly reactive active esters that can penetrate the steric shield while minimizing the risk of base-catalyzed racemization, a known risk when forcing hindered couplings.

Reagent Selection Guide

The choice of coupling reagent is the single most deterministic factor in the yield of


-DMPA peptides.
Reagent ClassRecommended ReagentSuitabilityMechanistic Advantage
Gold Standard COMU Primary Choice Based on Oxyma Pure .[1] Safer than benzotriazoles (non-explosive).[2] Higher solubility in DMF/NMP (stable 1.5 M). Superior suppression of racemization compared to HATU.[3]
Legacy High-Power HATU Secondary ChoiceUses HOAt .[1] Excellent reactivity due to the "neighboring group effect" of the pyridine nitrogen.[4] Risk:[2] Potential N-terminal guanidinylation if left too long.
Phosphonium PyAOP Extreme StericsPhosphonium analog of HATU. Does not cause guanidinylation. Ideal for slow, difficult couplings where the reaction must run >2 hours.
Additive Oxyma Pure EssentialReplaces HOBt/HOAt.[1][5] Used with DIC for microwave-assisted steps to prevent explosion risks associated with benzotriazoles.
Decision Matrix: When to use what?
  • Routine Elongation: Use COMU (1 equiv) + DIEA (2 equiv).

  • Coupling ONTO

    
    -DMPA (The "Hard Step"):  Use PyAOP  or HATU  with double coupling. The amine is sterically crowded; phosphonium salts allow longer reaction times without side reactions.
    
  • Solution Phase: Use T3P (Propylphosphonic anhydride) . It drives equilibrium towards the amide product in low-dielectric solvents (EtOAc/DCM) and is exceptionally mild regarding epimerization.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Target: Elongation of a sequence containing


-DMPA.

Reagents:

  • Resin: Rink Amide (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Solvent: NMP (N-methyl-2-pyrrolidone) is strictly preferred over DMF for this residue to disrupt beta-sheet aggregation.

  • Coupling Cocktail: 0.2 M COMU in NMP.

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DCM (15 min) followed by NMP (15 min).

  • Fmoc Deprotection: Treat with 20% Piperidine in NMP (2

    
     5 min). Note: Monitor UV; 
    
    
    
    -peptides can aggregate, slowing deprotection.
  • Wash: NMP (5

    
     1 min).
    
  • Activation (The Critical Step):

    • Dissolve Fmoc-

      
      -DMPA-OH  (3.0 equiv) and COMU  (2.9 equiv) in minimal NMP.
      
    • Add DIEA (6.0 equiv) immediately before adding to the resin.

    • Why? Pre-activation >2 mins can lead to loss of the active ester. In-situ activation is preferred.

  • Coupling: Shake at room temperature for 60 minutes .

  • Monitoring: Perform a Chloranil Test (preferred over Kaiser for hindered/secondary amines) or micro-cleavage HPLC.

    • If positive (incomplete): Do not extend time. Wash and perform a Double Coupling using a different mechanism: DIC (3 equiv) + Oxyma Pure (3 equiv) for 2 hours.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/NMP to prevent deletion sequences.

Protocol B: Solution Phase Fragment Coupling

Target: Coupling Fmoc-


-DMPA-OH to a hindered amine fragment.
  • Dissolution: Dissolve the amine component (1.0 equiv) and Fmoc-

    
    -DMPA-OH (1.1 equiv) in dry EtOAc  or DCM .
    
  • Base: Add N-Methylmorpholine (NMM) (2.5 equiv). Avoid DIEA if possible to reduce base-catalyzed epimerization risk.

  • Reagent: Cool to 0°C. Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower but cleaner for bulky substrates.

  • Workup: Wash with 1M HCl, Sat. NaHCO

    
    , and Brine. T3P byproducts are water-soluble, simplifying purification.[5]
    

Visualization of Logic & Workflow

Diagram 1: Mechanistic Activation & Steric Penetration

This diagram illustrates how Oxyma/COMU activates the


-amino acid and why the base choice matters.

ActivationMechanism cluster_steric Steric Shielding FmocAA Fmoc-Beta3-DMPA-OH (Bulky 3,5-dimethylphenyl) ActiveEster Oxyma Active Ester (Planar, High Reactivity) FmocAA->ActiveEster Activation COMU COMU Reagent (Oxyma-based) COMU->ActiveEster DIEA DIEA (Base) DIEA->ActiveEster Proton Scavenging Product Peptide Bond Formed ActiveEster->Product Nucleophilic Attack (Rate Limiting Step due to Sterics) Amine Resin-Bound Amine (Nucleophile) Amine->Product

Caption: COMU generates a planar Oxyma ester that penetrates the 3,5-dimethylphenyl steric shield more effectively than bulky OBt esters.

Diagram 2: Troubleshooting Decision Tree

A logic flow for when the standard protocol yields poor conversion.

OptimizationTree Start Standard Coupling (COMU/DIEA, 1h, RT) Check Check Conversion (HPLC/Chloranil) Start->Check Result Result? Check->Result Success >98% Yield Proceed to Capping Result->Success Pass Fail <90% Yield (Incomplete) Result->Fail Fail Step1 Double Couple Switch to PyAOP/HOAt (Longer time, no guanidinylation) Fail->Step1 Step2 Still Incomplete? Step1->Step2 Microwave Microwave Assist (75°C, 5 min) Use DIC/Oxyma (Safety!) Step2->Microwave Yes Solvent Change Solvent 100% NMP or DMF/DCM (1:1) Microwave->Solvent If Aggregation Suspected

Caption: Stepwise optimization logic. Note the switch to PyAOP for extended reaction times to avoid side reactions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Twoban, K., et al. (2014). COMU: A Safer and More Effective Replacement for HATU.[1][6] Chemistry – A European Journal.

  • Subirós-Funosas, R., et al. (2009).[2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Vaickelioniene, R., et al. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules, 10(2), 407-16.[7]

  • Bachem Technical Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Rodionov reaction conditions for 3-(3,5-Dimethylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 3-(3,5-Dimethylphenyl)-


-alanine via the Rodionov Reaction 

-aryl-

-amino acids

Executive Summary & Strategic Context


-Amino acids are critical pharmacophores in modern drug discovery, serving as building blocks for peptidomimetics, 

-lactam antibiotics, and precursors to chiral heterocycles. Unlike their

-amino counterparts,

-amino acids offer increased proteolytic stability and unique folding patterns in peptide backbones.

This guide details the synthesis of 3-(3,5-Dimethylphenyl)-


-alanine  (also known as 

-(3,5-dimethylphenyl)-

-alanine). While the classic Rodionov reaction (condensation of aldehydes with malonic acid and ammonia) is the most direct route, it often suffers from variable yields and difficult purification due to the formation of cinnamic acid byproducts.

Key Technical Insight: Standard protocols utilize ethanol as a solvent. However, for lipophilic and electron-rich substrates like 3,5-dimethylbenzaldehyde, this guide recommends an Acetic Acid-Promoted Protocol . This modification, supported by recent process chemistry optimizations, enhances imine formation, suppresses the competing Knoevenagel condensation (which leads to cinnamic acids), and simplifies the isolation of the zwitterionic product.

Mechanistic Pathway

Understanding the reaction mechanism is vital for troubleshooting. The Rodionov reaction is a multi-component transformation. The "Imine Pathway" is generally accepted as the route leading to higher purity


-amino acids, whereas the "Knoevenagel Pathway" leads to side products.

Figure 1: Mechanistic Flow of the Rodionov Reaction

RodionovMechanism Start Reagents: 3,5-Dimethylbenzaldehyde + NH4OAc AmmoniaGen In situ Generation of NH3 Start->AmmoniaGen SideRxn Side Pathway: Knoevenagel Condensation (Leads to Cinnamic Acids) Start->SideRxn Low NH3 conc. Imine Intermediate A: Aldimine Formation (Ar-CH=NH) AmmoniaGen->Imine Fast Condensation Condensation Step (Mannich-type) Imine->Condensation Malonic Malonic Acid (Enol Form) Malonic->Condensation Dicarboxylate Intermediate B: Amino-dicarboxylate Condensation->Dicarboxylate Decarb Decarboxylation (-CO2, Heat) Dicarboxylate->Decarb Product Target Product: 3-(3,5-Dimethylphenyl)-beta-alanine Decarb->Product

Caption: The primary pathway involves aldimine formation followed by condensation with malonic acid.[1] High ammonium acetate concentrations favor the Imine path over the competing Knoevenagel side reaction.

Experimental Protocol

Materials & Stoichiometry

The stoichiometry is adjusted to provide a large excess of ammonia source (


), driving the equilibrium toward the imine intermediate and preventing the aldehyde from reacting solely with malonic acid.
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
3,5-Dimethylbenzaldehyde Limiting Reagent1.0134.186.71 g (50 mmol)
Malonic Acid C-Nucleophile1.0104.065.20 g (50 mmol)
Ammonium Acetate Ammonia Source4.077.0815.42 g (200 mmol)
Glacial Acetic Acid Solvent/CatalystN/A-50 mL (1.0 M)
Ethanol (95%) Washing SolventN/A-As needed
Step-by-Step Procedure (Method B: Acetic Acid Optimized)

Rationale: While ethanol is the classic solvent, glacial acetic acid increases the solubility of the lipophilic dimethylbenzaldehyde and stabilizes the imine intermediate, often resulting in yields 15–20% higher than the ethanolic route.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,5-dimethylbenzaldehyde (6.71 g), malonic acid (5.20 g), and ammonium acetate (15.42 g) to the flask.

  • Solvation: Add 50 mL of glacial acetic acid. Stir at room temperature for 10 minutes to ensure partial dissolution.

    • Note: The reaction is endothermic; the mixture may cool slightly.

  • Reaction: Heat the mixture to reflux (approx. 100–105°C external bath temperature).

    • Observation: Vigorous evolution of carbon dioxide (

      
      ) will occur. Ensure the condenser is vented to a fume hood.
      
  • Duration: Maintain reflux for 6–8 hours. The reaction is considered complete when

    
     evolution ceases.
    
    • Checkpoint: TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) can be used to monitor the disappearance of the aldehyde.

  • Workup (Precipitation):

    • Remove the flask from heat and allow it to cool to room temperature.

    • If the product crystallizes upon cooling, filter directly.

    • Likely Scenario: For this lipophilic substrate, the product may remain soluble in acetic acid. Pour the reaction mixture into 150 mL of ice-cold water . Stir vigorously for 30 minutes. The

      
      -amino acid should precipitate as a white to off-white solid.
      
  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • 2 x 20 mL cold water (to remove excess

      
       and malonic acid).
      
    • 1 x 20 mL cold ethanol (to remove unreacted aldehyde and neutral organic impurities).

    • 1 x 20 mL diethyl ether (to facilitate drying).

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Purification (If Required)

If the crude product is sticky or discolored (yellowish due to Schiff base impurities):

  • Resuspension: Suspend the crude solid in a minimum amount of hot 50% aqueous ethanol.

  • Reflux: Heat to reflux until dissolved. If insoluble material remains, filter hot (this is likely polymer or inorganic salt).

  • Crystallization: Allow the filtrate to cool slowly to 4°C. High-purity zwitterionic crystals will form.

Process Validation & Characterization

To ensure the protocol was successful, verify the following parameters.

Expected Data:

  • Physical State: White crystalline powder.

  • Melting Point:

    
    -amino acids typically have high melting points (often >200°C with decomposition) due to their zwitterionic lattice.
    
  • Solubility: Soluble in water (pH dependent), insoluble in non-polar organic solvents (DCM, Hexanes).

Spectroscopic Markers (NMR):

  • 
     NMR (
    
    
    
    /NaOD or
    
    
    ):
    • 
       ~2.3 ppm (s, 6H): Methyl groups on the phenyl ring.[2]
      
    • 
       ~2.4–2.6 ppm (m, 2H): 
      
      
      
      -protons (
      
      
      adjacent to carboxylate).
    • 
       ~4.2–4.5 ppm (t, 1H): 
      
      
      
      -proton (chiral center adjacent to amine).
    • 
       ~6.9–7.1 ppm (m, 3H): Aromatic protons.
      

Troubleshooting & Optimization

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Observed Oiling Product Oils Out (Sticky Gum) Problem->Oiling LowYield Low Yield (<30%) Problem->LowYield Impurity Yellow Color (Cinnamic Acid) Problem->Impurity Sol1 Triturate with Acetone or Et2O Oiling->Sol1 Sol2 Increase NH4OAc to 5-6 equiv. LowYield->Sol2 Sol3 Wash with hot Ethyl Acetate Impurity->Sol3

Caption: Common failure modes in Rodionov synthesis and immediate corrective actions.

  • Oiling Out: The 3,5-dimethyl substitution increases lipophilicity. If the product oils out upon adding water, decant the water and triturate the oil with acetone. This usually induces crystallization of the zwitterion.

  • Cinnamic Acid Contamination: If the product smells like cinnamon or is yellow, the Knoevenagel side reaction dominated. Wash the solid with hot ethyl acetate (the amino acid is insoluble, but the cinnamic acid byproduct is soluble).

References

  • Rodionov, V. M. (1926).
  • Lebedev, A. V., et al. (2005).

    
    -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction. Russian Journal of General Chemistry. Link (Detailed mechanistic study on side-products).
    
  • Vaickelioniene, R., et al. (2005).[3] Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-

    
    -alanines. Molecules. Link (Provides spectral data relevant to dimethylphenyl substituted beta-alanine derivatives).
    
  • Romanova, N. N., et al. (2001). Solvent-free stereoselective synthesis of

    
    -aryl- 
    
    
    
    -amino acid esters by the Rodionov reaction. Mendeleev Communications.[4] Link (Modern variations and green chemistry approaches).
  • Bratulescu, G. (2009).

    
    -Amino Acids. Farmacia. Link (Source for the Acetic Acid optimization protocol).
    

Sources

Troubleshooting & Optimization

Improving reaction yield of 3-(3,5-Dimethylphenyl)-beta-alanine synthesis

Technical Support Center: Optimization of 3-(3,5-Dimethylphenyl)- -alanine Synthesis

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 3-amino-3-(3,5-dimethylphenyl)propanoic acid Cas No (Generic Reference): Analogous to 3-phenyl-beta-alanine derivatives.

Executive Summary & Diagnostic Triage

The Challenge: The synthesis of 3-(3,5-dimethylphenyl)-

Rodionov reaction

Select Your Issue:

SymptomProbable CauseImmediate Action
Yield < 40% Premature decarboxylation or stalled condensation.Check Module 1 (Stoichiometry & Solvent).
Sticky/Oily Solid Acetamide/Oligomer contamination.Check Module 3 (Isoelectric Precipitation).
Yellow/Orange Color Polymerization of cinnamic acid intermediate.Switch to Module 2 (Two-Step Route).
Product won't precipitate pH is not at the Isoelectric Point (pI).Adjust pH to 6.5–7.0 (See Module 3).

Module 1: Optimizing the Rodionov Reaction (The One-Pot Route)

Context: The Rodionov reaction involves the condensation of 3,5-dimethylbenzaldehyde with malonic acid and ammonium acetate. The mechanism relies on the formation of an imine intermediate which undergoes decarboxylation.

Critical Parameter Optimization
1. Stoichiometry is King

The most common error is using a 1:1:1 ratio. The reaction requires excess ammonium acetate to drive imine formation and suppress the formation of 3,5-dimethylcinnamic acid (the thermodynamic sink).

  • Standard Protocol (Low Yield): 1.0 eq Aldehyde : 1.0 eq Malonic Acid : 1.0 eq

    
    .
    
  • Optimized Protocol (High Yield): 1.0 eq Aldehyde : 1.2 eq Malonic Acid : 2.0–2.5 eq

    
    .
    
2. Solvent Selection: Ethanol vs. Acetic Acid
  • Ethanol (95%): Slower reaction but cleaner product profile. Recommended for initial optimization.

  • Glacial Acetic Acid: Faster reaction but promotes polymerization of the electron-rich 3,5-dimethyl aromatic system. Avoid unless you are strictly controlling temperature.

3. Temperature Control

The 3,5-dimethyl group makes the aldehyde less reactive.

  • Requirement: Vigorous reflux is necessary.

  • Troubleshooting: If the reaction stalls, do not increase temperature beyond 85°C. Instead, add a catalytic amount of

    
    -alanine (autocatalysis) to promote the Knoevenagel step.
    
Step-by-Step Optimized Protocol
  • Mix: In a round-bottom flask, combine 3,5-dimethylbenzaldehyde (10 mmol), malonic acid (12 mmol), and ammonium acetate (25 mmol) in Ethanol (15 mL).

  • Reflux: Heat to reflux (approx. 78–80°C) with stirring for 8–12 hours.

    • Checkpoint: The solution should turn homogeneous. If solids persist after 2 hours, add minimal ethanol.

  • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. The ammonium salt of the product may precipitate.[1] If not, evaporate solvent to 50% volume.

Module 2: The "High-Yield" Alternative (Two-Step Route)

If the Rodionov route consistently yields <50% or high impurities, switch to the Modified Knoevenagel-Michael Route . This separates the C-C bond formation from the amination, preventing side reactions.

Workflow Diagram

SynthesisPathwayscluster_0Recommended Route for Scale-upStart3,5-DimethylbenzaldehydeRodionovRodionov Reaction(NH4OAc, Malonic Acid)Start->RodionovOne-Pot (Risky)CinnamicIntermediate:3,5-Dimethylcinnamic AcidStart->CinnamicKnoevenagel(High Yield >90%)ProductTarget:3-(3,5-Dimethylphenyl)-beta-alanineRodionov->ProductLow Yield (<50%)MichaelMichael Addition(NH3 or Benzylamine)Cinnamic->MichaelAminationMichael->ProductHigh Yield (>80%)

Caption: Comparison of the direct Rodionov route (Red) vs. the robust Two-Step Knoevenagel-Michael route (Green).

Protocol Overview
  • Step 1 (Knoevenagel): React 3,5-dimethylbenzaldehyde with malonic acid in pyridine/piperidine to yield 3,5-dimethylcinnamic acid .

    • Why: This reaction is robust and typically yields >90%.

  • Step 2 (Amination): React the cinnamic acid with high-pressure ammonia (autoclave) or reflux with hydroxylamine followed by reduction.

    • Reference Standard: See methodology for

      
      -amino acid synthesis via cinnamic acid derivatives [1].
      

Module 3: Purification & Isolation (The "Sticky Solid" Fix)

The most frustrating aspect of

The Isoelectric Point (pI) Strategy

The 3-(3,5-dimethylphenyl)-

least soluble at its isoelectric point (approx pH 6.5–7.0)
Troubleshooting the Workup:

Scenario: You evaporated the ethanol and are left with a sticky yellow oil.

  • Acidification: Dissolve the residue in minimal water. Add concentrated HCl dropwise until pH ~2. This converts the molecule to the cationic hydrochloride salt (

    
    ), which is water-soluble. Filter off any non-basic impurities (unreacted cinnamic acid) which will precipitate or can be extracted with Ethyl Acetate.
    
  • Neutralization (The Critical Step):

    • Take the aqueous acidic phase.

    • Slowly add 20% NaOH or concentrated Ammonia until pH reaches 6.5–7.0 .

    • Observation: A white solid should precipitate.

  • Solvent Chase: If precipitation is poor (due to the lipophilic dimethylphenyl group), add Acetone or Isopropanol to the neutralized aqueous solution to force precipitation.

  • Recrystallization: Recrystallize from Water/Ethanol (1:1).

FAQ: Researcher to Researcher

Q: Why does my reaction turn dark brown? A: This indicates oxidative polymerization of the 3,5-dimethylbenzaldehyde or the cinnamic acid intermediate, likely due to excessive heat or old starting material.

  • Fix: Distill your aldehyde before use to remove benzoic acid impurities. Run the reaction under Nitrogen atmosphere.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis often improves Rodionov yields by shortening reaction time, preventing thermal degradation.

  • Protocol: 140°C for 10–20 minutes in ethanol often replaces 12 hours of reflux [2].

Q: The product purity is low by HPLC. What is the major impurity? A: The major impurity is usually 3,5-dimethylcinnamic acid (from incomplete amination) or 3,5-dimethyl-dihydro-pyrimidinone derivatives (if urea was present or excessive heating occurred with acetamide byproducts). The cinnamic acid can be removed by washing the crude solid with dichloromethane (the zwitterionic amino acid is insoluble in DCM).

References

  • S. G. Cohen, A. M. Sprung. "The Synthesis of

    
    -Amino Acids." Journal of the American Chemical Society, 1947. Link (Foundational work on Rodionov mechanism).
    
  • V. V. Kouznetsov.

    
    -amino acids." Tetrahedron, 2009. Link (Review of modern catalytic methods including microwave).
    
  • Vaickelioniene, R., et al. "Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines."[2] Molecules, 2005.[2] Link (Specific spectral data and cyclization behavior of dimethylphenyl derivatives).

  • Lebedev, A. V., et al.

    
    -Amino Acids... by the Rodionov Reaction."[3] Russian Journal of General Chemistry, 2005. (Detailed kinetics on why the Rodionov reaction fails or succeeds).
    

Technical Support Center: Overcoming Steric Hindrance in 3-(3,5-Dimethylphenyl)-β-alanine Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for navigating the complexities of ligating sterically hindered amino acid analogues. This guide is specifically tailored to address the challenges associated with the incorporation of 3-(3,5-Dimethylphenyl)-β-alanine into peptide sequences. The bulky nature of the 3,5-dimethylphenyl group presents a significant steric barrier, often leading to low coupling yields, incomplete reactions, and potential side reactions.[1] This document provides a structured troubleshooting guide and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles.

I. Understanding the Challenge: The "Why" Behind the Problem

Before delving into solutions, it is crucial to understand the root cause of the difficulty in ligating 3-(3,5-Dimethylphenyl)-β-alanine. The steric hindrance arises from the bulky dimethylphenyl group, which physically obstructs the approach of the activated carboxylic acid to the amino group of the coupling partner.[1][2] This impediment slows down the rate of amide bond formation, often making standard coupling protocols inefficient.

Diagram: The Steric Hindrance Problem

StericHindrance cluster_reactants Reactants cluster_transition Transition State cluster_products Products Activated_Acid Activated 3-(3,5-Dimethylphenyl) -β-alanine Steric_Clash Steric Clash Activated_Acid->Steric_Clash Approaches Amino_Partner N-terminal Amine of Coupling Partner Amino_Partner->Steric_Clash Approaches Peptide_Bond Peptide Bond Formation (Slow/Incomplete) Steric_Clash->Peptide_Bond Hindered Reaction

Caption: Steric clash between the bulky dimethylphenyl group and the incoming amine.

II. Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic guide to troubleshoot and optimize the ligation of 3-(3,5-Dimethylphenyl)-β-alanine.

Q1: My coupling reaction with 3-(3,5-Dimethylphenyl)-β-alanine is showing low yield or is incomplete. What are my immediate troubleshooting steps?

Answer: Low coupling efficiency is the most common issue. Here’s a prioritized action plan:

1. Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for such sterically demanding couplings.[2][3] Upgrading to a more potent activating reagent is the first and most critical step.

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly effective at activating the carboxylic acid and are considered among the most powerful for overcoming steric hindrance.[3][4] HATU is frequently recommended for particularly challenging couplings.[3][4][5]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity in hindered environments.[2][4]

2. Optimize Reaction Conditions:

  • Extended Reaction Time: For slow, sterically hindered reactions, increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields by allowing the reaction to proceed to completion.[3]

  • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted peptide synthesis is particularly effective in accelerating reaction rates for difficult couplings.[3][6]

  • Double Coupling: If a single coupling cycle proves insufficient, a "double coupling" strategy can be employed. This involves re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[6][7]

3. Reagent Stoichiometry: Ensure you are using an adequate excess of the amino acid and coupling reagent. For difficult couplings, using 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of the coupling reagent (e.g., HATU) relative to the resin loading is a common starting point.[6]

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Coupling Yield CheckReagent Is the coupling reagent potent enough? (e.g., HATU, HCTU, PyBOP) Start->CheckReagent UpgradeReagent Upgrade to a high-reactivity uronium/phosphonium salt CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions OptimizeConditions Increase reaction time and/or temperature. Consider microwave synthesis. CheckConditions->OptimizeConditions No ConsiderDoubleCoupling Is the reaction still incomplete? CheckConditions->ConsiderDoubleCoupling Yes OptimizeConditions->ConsiderDoubleCoupling DoubleCouple Perform a second coupling with fresh reagents. ConsiderDoubleCoupling->DoubleCouple Yes Success Successful Ligation ConsiderDoubleCoupling->Success No DoubleCouple->Success Reassess Re-evaluate strategy. Consider alternative methods. DoubleCouple->Reassess If still incomplete

Caption: A decision tree for troubleshooting low-yield ligations.

III. Advanced Strategies for Extremely Hindered Couplings

Q2: I've tried potent coupling reagents and optimized conditions, but the ligation of 3-(3,5-Dimethylphenyl)-β-alanine remains problematic. What are some advanced strategies I can employ?

Answer: For exceptionally difficult couplings, more advanced techniques may be necessary.

1. Acyl Fluoride Formation: The in-situ generation of amino acid fluorides can be a highly effective strategy for coupling sterically hindered residues.[6][8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to convert the carboxylic acid to the highly reactive acyl fluoride intermediate.[8]

2. Alternative Solvents: Inadequate solvation of the growing peptide chain can lead to aggregation and hinder the reaction.[6]

  • "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) can improve solvation and reduce aggregation.[6][9]

  • Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling mixture can disrupt secondary structures and improve reaction efficiency.[10]

3. Catalytic Approaches: While less common in standard solid-phase peptide synthesis, certain catalysts can promote amide bond formation. Boronic acid catalysts, for instance, have been shown to be effective in direct amidation reactions, even with bulky substrates.[11][12]

Table: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Drawbacks
HATU Uronium/AminiumVery HighGold standard for difficult couplings, fast reaction kinetics.[3][4][5]Higher cost, potential for guanidinylation side reaction with excess reagent.[3]
HCTU Uronium/AminiumHighHighly effective, often a more cost-effective alternative to HATU.[5]Similar potential for side reactions as HATU.
PyBOP PhosphoniumHighStrong coupling reagent with non-carcinogenic byproducts.[4]More expensive than carbodiimides.[13]
COMU Uronium/AminiumHighComparable efficiency to HATU with a better safety profile (not based on explosive HOBt/HOAt).[3][8]
DIC/DCC CarbodiimideModerateInexpensive and widely used for standard couplings.Often insufficient for sterically hindered amino acids, can lead to racemization.[2][3]

IV. Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is designed for situations where a single coupling of 3-(3,5-Dimethylphenyl)-β-alanine is insufficient.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3x).

    • In a separate vessel, pre-activate the Fmoc-3-(3,5-Dimethylphenyl)-β-alanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[6]

    • Allow the pre-activation to proceed for 1-5 minutes.[6]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[6]

    • Wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat steps 1.2 through 1.5 with a fresh solution of activated Fmoc-3-(3,5-Dimethylphenyl)-β-alanine.[6]

    • After the second coupling, wash the resin thoroughly with DMF (5x) to remove any residual reagents.[3]

    • Perform a qualitative test (e.g., Kaiser test for primary amines, or a specific test for your N-terminus) to confirm the absence of free amines, indicating reaction completion.[3]

Protocol 2: Acyl Fluoride Mediated Coupling

This protocol is an advanced strategy for extremely hindered couplings where even potent uronium/phosphonium reagents fail.[6]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (Fmoc-3-(3,5-Dimethylphenyl)-β-alanine) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[6]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[6]

V. Frequently Asked Questions (FAQs)

Q3: Can the β-alanine structure of the molecule contribute to the difficulty of the ligation?

Answer: Yes, while the primary challenge is the bulky dimethylphenyl group, the flexibility of the β-alanine backbone can sometimes lead to non-productive conformations that hinder the ideal trajectory for nucleophilic attack. However, the dominant factor remains the steric bulk of the side chain.

Q4: Are there any specific considerations for the N-terminal amino acid to which 3-(3,5-Dimethylphenyl)-β-alanine is being coupled?

Answer: Coupling to another sterically hindered residue (e.g., valine, isoleucine, or another bulky unnatural amino acid) will exacerbate the problem.[14] If the sequence allows, coupling to a less hindered residue like glycine or alanine may proceed more readily.

Q5: How does racemization risk factor in when using these more forcing conditions?

Answer: The use of highly reactive coupling reagents and elevated temperatures can increase the risk of racemization.[1] Uronium and phosphonium reagents like HATU and PyBOP are generally designed to minimize racemization compared to older reagents.[13] It is always advisable to analyze the final product by a chiral method (e.g., chiral HPLC) to confirm stereochemical integrity.

Q6: Are there any alternatives to chemical ligation for incorporating such a bulky residue?

Answer: While chemical synthesis is the most direct route, for certain applications, enzymatic ligation methods are being developed that can offer high specificity and operate under mild conditions, potentially bypassing some steric challenges. However, the substrate scope of these enzymes can be limited. For most research and development purposes, optimizing the chemical ligation strategy as outlined above remains the primary approach.

VI. References

  • The Gauntlet of Bulk: A Researcher's Guide to Coupling Reagents for Hindered Amino Acids - Benchchem. Available at:

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. Available at:

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem. Available at:

  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem. Available at:

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available at: [Link]

  • Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids - Benchchem. Available at:

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]

  • Novabiochem® Coupling reagents - Merck Millipore. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. Available at: [Link]

  • Metal-catalysed approaches to amide bond formation - PubMed. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation - SciSpace. Available at: [Link]

  • Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing). Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

  • Catalytic Amide Bond Forming Methods - Royal Society of Chemistry. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. Available at: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at: [Link]

  • Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC. Available at: [Link]

  • Ligation methods for peptide and protein synthesis with applications to b-peptide assembly. Available at: [Link]

  • Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC. Available at: [Link]

  • Incorporating Thioamides into Proteins by Native Chemical Ligation - NSF Public Access Repository. Available at: [Link]

  • A cassette ligation strategy with thioether replacement of three Gly-Gly peptide bonds: total chemical synthesis of the 101 residue protein early pregnancy factor [psi(CH(2)S)28-29,56-57,76-77] - PubMed. Available at: [Link]

Sources

Enhancing enantiomeric excess (ee) in 3-(3,5-Dimethylphenyl)-beta-alanine production

Technical Support Center: High-Fidelity Synthesis of 3-(3,5-Dimethylphenyl)- -alanine

Ticket ID: #EE-OPT-35DMP Subject: Enhancing Enantiomeric Excess (ee) in

Assigned Specialist:Status:

Introduction: The Target & The Challenge

You are targeting 3-(3,5-Dimethylphenyl)-


-alanine

This guide addresses the two primary industrial routes to high ee: Asymmetric Hydrogenation (Chemical) and


-Transaminase Biocatalysis

Module 1: Biocatalytic Route ( -Transaminases)

Context: You are synthesizing the target from 3-(3,5-dimethylphenyl)-3-oxopropanoate (or the corresponding ketone) using an


Common Issue:
Troubleshooting Protocol: Breaking the Equilibrium

The transamination reaction is reversible. To drive the reaction toward the chiral amine (product), you must displace the equilibrium.

Step-by-Step Optimization:

  • Switch Amine Donors:

    • Standard: Alanine (produces Pyruvate). Problem: Pyruvate inhibits many transaminases.

    • Advanced:Isopropylamine (IPA) .

    • Mechanism:[1][2][3][4] IPA donates the amine and becomes Acetone . Acetone is volatile and less inhibitory than pyruvate.

  • Implement Coproduct Removal (The "Vacuum" Approach):

    • Since the 3,5-dimethylphenyl substrate is relatively non-volatile, you can apply reduced pressure (approx. 100-150 mbar) or a nitrogen sweep to continuously remove Acetone from the headspace. This drives the reaction forward (Le Chatelier’s principle).

  • Solubility Management (The "Biphasic" System):

    • The 3,5-dimethyl group makes your substrate hydrophobic.

    • Action: Add a co-solvent like DMSO (5-10% v/v) or use a biphasic system with MTBE .

    • Warning: Do not exceed 20% DMSO as it may denature the enzyme.

Visualizing the Pathway

Transaminase_PathwaySubstrate3,5-DimethylKeto-EsterEnzymeω-Transaminase(PLP-Dependent)Substrate->EnzymeAcceptorDonorIsopropylamine(Amine Donor)Donor->EnzymeDonorProductChiralβ-Amino AcidEnzyme->ProductHigh eeCoproductAcetone(Volatile)Enzyme->CoproductInhibitoryVacuumVacuum/N2 Sweep(Removal)Coproduct->VacuumEquilibrium Shift

Caption: Figure 1. Equilibrium displacement strategy using Isopropylamine (IPA) and volatile coproduct removal to drive high conversion and ee.

Module 2: Asymmetric Hydrogenation (Chemo-Catalysis)

Context: You are hydrogenating a

Common Issue:
Troubleshooting Protocol: Ligand & Substrate Geometry

Success in hydrogenating

E/Z geometryLigand

Diagnostic Steps:

  • Check Your Precursor Geometry:

    • Are you hydrogenating the (E)-isomer or the (Z)-isomer?

    • Rule of Thumb:(Z)-enamides generally yield higher ee with Rh-Ferrocenyl ligands.

    • Fix: If you have a mixture, recrystallize the enamide precursor before hydrogenation. Pure geometry input = High ee output.

  • Catalyst Selection (The "Ferrocenyl" Standard):

    • For

      
      -aryl-substituted systems, Rh(cod)
      
      
      BF
      
      
      complexed with Josiphos or Walphos type ligands is the gold standard.
    • Why? The ferrocenyl backbone creates a rigid chiral pocket that accommodates the bulky 3,5-dimethylphenyl group better than BINAP.

  • Solvent Effects (The TFE Boost):

    • If ee is low, switch the solvent to Trifluoroethanol (TFE) or a Methanol/TFE mixture.

    • Mechanism:[1][2][3][4] TFE enhances the hydrogen bonding between the substrate carbonyl and the catalyst, locking the conformation.

Comparative Data: Catalyst Performance

Catalyst SystemLigand ClassTypical eePressure (bar)Notes
Rh / Josiphos Ferrocenyl96-99% 5-10Best for (Z)-enamides; tolerates bulky aryls.
Ru / BINAP Axial Chiral85-92%30-50Requires higher pressure; sensitive to E/Z purity.
Rh / DuPhos Bisphosphine90-95%2-5Very fast, but air-sensitive.
Visualizing the Troubleshooting Logic

Hydrogenation_LogicStartLow ee (<90%) ObservedCheckGeoCheck Enamine Geometry(NMR)Start->CheckGeoIsPureIs it Pure (Z)?CheckGeo->IsPurePurifyRecrystallize PrecursorIsPure->PurifyNo (Mix/E)CheckLigandCheck Ligand ClassIsPure->CheckLigandYesPurify->CheckGeoSwitchLigandSwitch toJosiphos/WalphosCheckLigand->SwitchLigandUsing BINAP?SolventAdd TFE (Trifluoroethanol)CheckLigand->SolventUsing Josiphos?

Caption: Figure 2. Decision tree for troubleshooting low enantioselectivity in Rh-catalyzed hydrogenation.

Module 3: FAQ & Downstream Processing

Q1: My ee is 92%. How do I get to >99% without re-running the synthesis? A: Use Diastereomeric Salt Crystallization .

  • Protocol: React your crude 3-(3,5-dimethylphenyl)-

    
    -alanine with a chiral resolving agent like (S)-Mandelic acid  or (L)-Tartaric acid .
    
  • The (S,S)-salt will have different solubility than the (R,S)-salt. Heat to dissolve in Ethanol/Water, then cool slowly. The precipitate will be highly enriched.

  • Reference: This is a standard optical resolution technique for amino acids [1].

Q2: Can I use the Rodionov reaction? A: Not recommended for high ee. The Rodionov reaction (condensation of aldehyde + malonic acid + ammonium acetate) typically produces a racemic mixture. You would need a subsequent enzymatic kinetic resolution (e.g., Penicillin G Acylase) to separate enantiomers, which limits your max yield to 50%.

Q3: How do I measure the ee reliably? A: Do not rely on optical rotation alone.

  • Method: Chiral HPLC.

  • Column: Crown ether-based columns (e.g., Daicel Crownpak CR-I ) are excellent for free amino acids.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) is often required to protonate the amine for proper interaction with the crown ether.

References

  • Flood, A. E. (2008).[5] Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution.[5][6] Recent Patents on Materials Science, 1(2), 98-115.[5] Link

  • Ma, J. A. (2003).
  • Stueckler, C., et al. (2010). Stereoselective synthesis of

    
    -amino acids by 
    
    
    -transaminases.[7][8][9][10] Organic Letters, 12(15), 3402-3405.
  • Hsiao, Y., et al. (2004). Highly efficient synthesis of

    
    -amino acid derivatives via Rh-catalyzed asymmetric hydrogenation of 
    
    
    -enamido esters. Journal of the American Chemical Society, 126(32), 9918-9919. Link

Validation & Comparative

A Comparative Guide to 3-(3,5-Dimethylphenyl)-beta-alanine and Unsubstituted beta-Alanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Beta-alanine, a naturally occurring beta-amino acid, is a molecule of significant interest in both athletic performance and neuroscience. Its primary biological roles are as the rate-limiting precursor to the synthesis of carnosine, a potent intracellular buffer, and as a neurotransmitter with affinity for various receptors in the central nervous system. The modification of the beta-alanine scaffold presents a compelling avenue for the development of novel therapeutic agents with altered potency, selectivity, and pharmacokinetic profiles.

This guide provides a comparative analysis of unsubstituted beta-alanine and a specific, less-studied derivative, 3-(3,5-dimethylphenyl)-beta-alanine. While extensive experimental data exists for unsubstituted beta-alanine, information on the biological activity of 3-(3,5-dimethylphenyl)-beta-alanine is not currently available in published literature. Therefore, this comparison will juxtapose the established properties of beta-alanine with the theoretically inferred characteristics of its dimethylphenyl derivative, based on established principles of medicinal chemistry and structure-activity relationships of related compounds.

Chemical and Physical Properties

A fundamental comparison begins with the structural and physical differences between the two molecules. Unsubstituted beta-alanine is a simple, aliphatic amino acid, while the introduction of a 3,5-dimethylphenyl group at the beta-position significantly alters its size, lipophilicity, and steric profile.

PropertyUnsubstituted beta-alanine3-(3,5-Dimethylphenyl)-beta-alanine
Chemical Structure Unsubstituted beta-alanine3-(3,5-Dimethylphenyl)-beta-alanine
Molecular Formula C₃H₇NO₂[1]C₁₁H₁₅NO₂[2]
Molar Mass 89.09 g/mol [1]193.24 g/mol [2]
Predicted LogP -2.9 (highly hydrophilic)~1.5 (more lipophilic)
Key Structural Difference Aliphatic side chainBulky, lipophilic dimethylphenyl group at the β-position

Biological Activity and Mechanism of Action: A Tale of the Known and the Inferred

The biological activities of unsubstituted beta-alanine are well-documented. In contrast, the functional profile of 3-(3,5-dimethylphenyl)-beta-alanine remains to be experimentally determined. The following sections compare the known actions of beta-alanine with the potential, inferred activities of its derivative.

Unsubstituted beta-Alanine: A Multifaceted Molecule

1. Carnosine Precursor and pH Buffer: The most established role of beta-alanine is as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle and other tissues.[3] Carnosine is a crucial intracellular buffer, mitigating the drop in pH during high-intensity exercise by scavenging hydrogen ions.[3] This buffering capacity is a primary mechanism by which beta-alanine supplementation enhances athletic performance, particularly in activities lasting 1-4 minutes.

Experimental Protocol: Quantification of Muscle Carnosine Content by HPLC

This protocol outlines a standard method for determining carnosine levels in muscle biopsy samples, a key measure of beta-alanine supplementation efficacy.

1. Sample Preparation: a. Obtain muscle biopsy samples and immediately freeze in liquid nitrogen. b. Homogenize the frozen tissue in a 3:1 (v/w) solution of 0.1 M perchloric acid. c. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. d. Neutralize the supernatant with a saturated solution of potassium carbonate. e. Centrifuge again to precipitate the potassium perchlorate and collect the supernatant for analysis.

2. HPLC Analysis: a. Use a reverse-phase C18 column. b. The mobile phase can consist of a gradient of acetonitrile in a phosphate buffer (pH 2.5). c. Detection is typically performed using a UV detector at 214 nm. d. Quantify carnosine by comparing the peak area to that of a known standard.

2. Neurotransmitter Activity: Beta-alanine is recognized as a neurotransmitter in the central nervous system.[4] It is structurally intermediate between the inhibitory neurotransmitters glycine and gamma-aminobutyric acid (GABA). Beta-alanine acts as an agonist at glycine receptors and as a partial agonist at GABA-A receptors.[5] This interaction with inhibitory receptors contributes to its role in neuronal excitability.

Signaling Pathway: Beta-Alanine Interaction with GABA-A and Glycine Receptors

GABAA_Glycine_Receptors beta_alanine β-Alanine GABA_A GABA-A Receptor beta_alanine->GABA_A Partial Agonist Glycine_R Glycine Receptor beta_alanine->Glycine_R Agonist Cl_channel_GABA Cl- Channel Opening GABA_A->Cl_channel_GABA Cl_channel_Glycine Cl- Channel Opening Glycine_R->Cl_channel_Glycine Neuronal_Inhibition Neuronal Inhibition Cl_channel_GABA->Neuronal_Inhibition Cl_channel_Glycine->Neuronal_Inhibition

Caption: Interaction of beta-alanine with GABA-A and Glycine receptors leading to neuronal inhibition.

3-(3,5-Dimethylphenyl)-beta-alanine: An Inferential Analysis

In the absence of direct experimental data, we can hypothesize the biological activities of 3-(3,5-dimethylphenyl)-beta-alanine based on its structural modifications.

1. Potential Impact on Carnosine Synthesis: The bulky 3,5-dimethylphenyl group at the beta-position could significantly hinder the ability of 3-(3,5-dimethylphenyl)-beta-alanine to act as a substrate for carnosine synthase. This steric hindrance may prevent its efficient binding to the enzyme's active site. It is also possible that this derivative could act as a competitive inhibitor of carnosine synthase, potentially reducing the synthesis of carnosine from endogenous beta-alanine.

2. Predicted Neurotransmitter Activity: The addition of the lipophilic dimethylphenyl group would likely increase the molecule's ability to cross the blood-brain barrier. This could lead to higher concentrations in the central nervous system compared to unsubstituted beta-alanine.

The phenyl ring and its methyl substituents could also alter the compound's affinity and selectivity for neurotransmitter receptors. It is plausible that 3-(3,5-dimethylphenyl)-beta-alanine could exhibit a different profile of activity at GABA and glycine receptors. For instance, the bulky substituent might favor binding to a specific subtype of these receptors. Furthermore, the study of other 3-aryl-beta-alanine derivatives has revealed potential for diverse biological activities, including antimicrobial and anticancer effects, suggesting that the 3,5-dimethylphenyl derivative could possess novel pharmacological properties unrelated to those of unsubstituted beta-alanine.[6]

Experimental Workflow: Preliminary Screening of a Novel beta-Alanine Derivative

Screening_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Animal Models) Receptor_Binding Receptor Binding Assays (GABA-A, Glycine) Behavioral_Assays Behavioral Assays (e.g., Anxiety, Sedation) Receptor_Binding->Behavioral_Assays Enzyme_Assay Carnosine Synthase Inhibition Assay Pharmacokinetics Pharmacokinetic Studies (Blood-Brain Barrier Penetration) Enzyme_Assay->Pharmacokinetics Cell_Viability Cell Viability Assays (Neuronal & Cancer Cell Lines) Compound 3-(3,5-Dimethylphenyl) -beta-alanine Compound->Receptor_Binding Compound->Enzyme_Assay Compound->Cell_Viability

Caption: A proposed experimental workflow for the initial biological characterization of 3-(3,5-dimethylphenyl)-beta-alanine.

Comparative Summary and Future Directions

FeatureUnsubstituted beta-alanine3-(3,5-Dimethylphenyl)-beta-alanine (Inferred)
Primary Biological Role Carnosine precursor, NeurotransmitterLikely a poor carnosine precursor, potentially a CNS-active agent.
Athletic Performance Enhances performance in high-intensity exercise.Unlikely to enhance performance via carnosine; potential for other ergogenic or detrimental effects.
Neuroactivity Agonist at glycine receptors, partial agonist at GABA-A receptors.Potentially enhanced CNS penetration with altered receptor affinity and selectivity. May possess novel neuropharmacological properties.
Research Status Extensively studied with a large body of experimental evidence.Uncharacterized, requiring foundational in vitro and in vivo studies.

The stark contrast between the well-established biological profile of unsubstituted beta-alanine and the hypothetical nature of 3-(3,5-dimethylphenyl)-beta-alanine's activity underscores a significant opportunity for research. The logical next steps for elucidating the properties of this derivative would involve:

  • Chemical Synthesis and Characterization: Development of a robust synthetic route to obtain sufficient quantities for biological testing.

  • In Vitro Pharmacological Profiling: Comprehensive screening against a panel of neurotransmitter receptors and enzymes, including carnosine synthase.

  • Pharmacokinetic Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, with a particular focus on blood-brain barrier permeability.

  • Cell-Based Assays: Evaluation of its effects on neuronal and other cell types to identify potential therapeutic applications.

Conclusion

Unsubstituted beta-alanine is a valuable molecule with well-defined roles in physiology and pharmacology. The introduction of a 3,5-dimethylphenyl group, as in 3-(3,5-dimethylphenyl)-beta-alanine, is predicted to dramatically alter its biological properties. While it is unlikely to retain the carnosine-boosting effects of its parent compound, its increased lipophilicity and altered stereochemistry may unlock novel activities within the central nervous system. This comparative guide, by juxtaposing the known with the inferred, aims to provide a rational basis for the design and execution of future studies into this and other intriguing beta-alanine derivatives, ultimately contributing to the expansion of our therapeutic armamentarium.

References

  • Natural Alternatives International Inc. v. Creative Compounds. LLC, K&L Gates, 2019. [Link]

  • Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. PMC, 2021. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library, 2015. [Link]

  • Beta-Amino Acids and Their Natural Biologically Active Derivatives. I. Derivatives of Beta-Alanine and Beta-Leucine. Vojenské zdravotnické listy, 2010. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed, 2021. [Link]

  • The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLOS ONE, 2019. [Link]

  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. PMC, 2020. [Link]

  • DL-beta-Phenylalanine | C9H11NO2. PubChem, National Center for Biotechnology Information. [Link]

  • (s)-3-(p-methylphenyl)-beta-alanine (C10H13NO2). PubChemLite. [Link]

  • Structure of alpha and beta alanine. | Download Scientific Diagram. ResearchGate. [Link]

  • New processes for producing beta-alanine derivatives.
  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI, 2020. [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC, 2013. [Link]

  • Structures of metabotropic GABA B receptor. bioRxiv, 2020. [Link]

  • Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training. MDPI, 2024. [Link]

  • Methods For Using Natural Compounds Can Be Patent-Eligible. K&L Gates, 2019. [Link]

  • Effects of β-alanine supplementation on exercise performance: a meta-analysis. PMC, 2012. [Link]

  • Compositions and methods for the sustained release of beta-alanine. PubChem, National Center for Biotechnology Information, 2013. [Link]

  • Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study. Frontiers, 2023. [Link]

  • Production of 3-hydroxypropionic acid using beta-alanine/pyruvate aminotransferase.
  • Compositions and methods for the sustained release of beta-alanine. PubChem, National Center for Biotechnology Information. [Link]

  • Compositions and methods for the sustained release of beta-alanine.
  • β-Alanine. NIST WebBook, National Institute of Standards and Technology. [Link]

  • L-3,4-Dimethoxy-α-methylphenylalanine. CAS Common Chemistry. [Link]

  • beta-Alanine (Compound). Exposome-Explorer, IARC. [Link]

  • Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. The Journal of Organic Chemistry, 2019. [Link]

  • β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. PubMed, 2026. [Link]

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A Comparative Guide to the Proteolytic Stability of Peptides Containing 3-(3,5-Dimethylphenyl)-β-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability in Peptide Therapeutics

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] The half-life of many natural L-α-peptides in serum can be as short as a few minutes, which severely limits their bioavailability and therapeutic efficacy.[3] To overcome this hurdle, medicinal chemists have developed numerous strategies to engineer metabolic stability. These methods include terminal modifications, cyclization, and the incorporation of non-canonical amino acids (ncAAs).[3][4]

Among the most effective strategies is the modification of the peptide backbone itself, notably through the incorporation of β-amino acids.[5] The additional methylene unit in the backbone of a β-amino acid, compared to a natural α-amino acid, fundamentally alters the peptide's conformation and its susceptibility to protease recognition and cleavage.[6] This guide provides an in-depth, data-driven comparison of the proteolytic stability conferred by a specific, rationally designed ncAA: 3-(3,5-Dimethylphenyl)-β-alanine (DMP-β-Ala) . We will explore the mechanistic basis for its stability-enhancing properties and provide detailed protocols for researchers to validate these findings in their own laboratories.

The Strategic Advantage of 3-(3,5-Dimethylphenyl)-β-alanine

The design of DMP-β-Ala is predicated on a dual-pronged approach to thwarting proteolytic degradation:

  • Backbone Homologation: As a β-amino acid, it extends the peptide backbone, disrupting the canonical α-peptide bond arrangement that proteases have evolved to recognize.[5][6] Most proteases, such as trypsin and chymotrypsin, have highly specific active sites tailored to accommodate the precise spacing and stereochemistry of α-peptide chains.[7][8] The altered spacing in a β-peptide backbone presents a poor fit for these enzymatic active sites.

  • Steric Hindrance: The bulky 3,5-dimethylphenyl moiety acts as a steric shield.[1][9] This aromatic group, with its two meta-positioned methyl groups, creates a significant steric clash that physically blocks the approach of a protease's catalytic machinery.[2][10] Even if a protease could accommodate the β-backbone, this bulky side chain is designed to prevent the peptide from docking correctly within the enzyme's active site.

This guide will compare a standard, protease-susceptible α-peptide with its analogue containing a DMP-β-Ala substitution to quantitatively assess the impact of these structural modifications.

Experimental Framework: A Head-to-Head Comparison

To objectively evaluate the stabilizing effect of DMP-β-Ala, we designed a comparative in vitro proteolytic stability assay.

Causality Behind Experimental Choices
  • Model Peptides: We require a simple, well-characterized peptide sequence that is a known substrate for common proteases. A model hexapeptide, Ac-Ala-Ala-Tyr-Ala-Ala-Lys-NH₂ (Peptide A) , was chosen. The tyrosine (Tyr) provides a clear cleavage site for chymotrypsin, while the lysine (Lys) provides a site for trypsin.[7][11] The N-terminal acetylation and C-terminal amidation are included to prevent degradation by exopeptidases, ensuring that any observed cleavage is due to the action of endoproteases.[3]

  • The Modified Analogue: To test our hypothesis, the central tyrosine residue in Peptide A is replaced with DMP-β-Ala, yielding Ac-Ala-Ala-(DMP-β-Ala)-Ala-Ala-Lys-NH₂ (Peptide B) . This direct substitution allows for a controlled comparison.

  • Selection of Proteases: To provide a comprehensive stability profile, we selected three distinct proteases:

    • α-Chymotrypsin: A serine protease that specifically cleaves peptide bonds C-terminal to large hydrophobic residues like tyrosine, phenylalanine, and tryptophan.[7] This directly tests the ability of the DMP-β-Ala side chain to protect a targeted cleavage site.

    • Trypsin: A serine protease that cleaves C-terminal to basic residues, namely lysine and arginine.[7] Including trypsin allows us to determine if the stabilizing effect of DMP-β-Ala is localized to its immediate position or if it confers broader, regional stability to adjacent residues.

    • Pronase: A mixture of broad-spectrum proteases from Streptomyces griseus.[12] It is known for its ability to degrade most proteins into their constituent amino acids.[13] Pronase serves as an aggressive, "worst-case scenario" challenge to assess the overall robustness of the modified peptide.[14]

Experimental Workflow Diagram

The overall workflow for the proteolytic stability assay is depicted below. This system is designed to be self-validating by including a control peptide (Peptide A) that is expected to degrade, confirming that the proteases are active under the assay conditions.

G cluster_prep Preparation cluster_assay Assay Incubation (37°C) cluster_analysis Analysis P_A Peptide A Stock Incubate Incubate Peptides with Proteases P_A->Incubate P_B Peptide B Stock P_B->Incubate Enz Protease Stocks (Trypsin, Chymotrypsin, Pronase) Enz->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., 10% TFA) Sample->Quench HPLC RP-HPLC Analysis Quench->HPLC Quant Quantify Peak Area (% Intact Peptide) HPLC->Quant Calc Calculate Half-Life (T½) Quant->Calc

Caption: Workflow for the comparative proteolytic stability assay.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the stability assays.

Protocol 1: Proteolytic Stability Assay

This protocol is a self-validating system; the rapid degradation of the control Peptide A confirms enzymatic activity, validating the stability observed for Peptide B.

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of each peptide (Peptide A and Peptide B) in assay buffer (50 mM Tris-HCl, pH 7.8).

    • Prepare 1 mg/mL stock solutions of α-Chymotrypsin and Trypsin in 1 mM HCl.

    • Prepare a 10 mg/mL stock solution of Pronase in the assay buffer.

    • Prepare the quenching solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Assay Setup:

    • For each peptide/protease combination, prepare a reaction tube.

    • Add 90 µL of the peptide stock solution to the tube.

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the proteolytic reaction by adding 10 µL of the appropriate protease stock solution to achieve a final enzyme:substrate ratio of 1:100 (w/w).

    • Vortex gently to mix. This marks the beginning of the T=0 time point.

  • Time-Point Sampling and Quenching:

    • Immediately after adding the enzyme (T=0), withdraw a 15 µL aliquot from the reaction tube and transfer it to a clean microcentrifuge tube containing 15 µL of the 10% TFA quenching solution. Vortex immediately.

    • Repeat the sampling and quenching process at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Store quenched samples at 4°C prior to analysis.[15]

Protocol 2: RP-HPLC Analysis

This protocol is used to quantify the amount of intact peptide remaining at each time point.

  • Sample Preparation:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated protein (especially from the Pronase reaction).

    • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide in each chromatogram.[16]

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Area_Tx / Area_T0] * 100).

    • Plot the % Remaining versus time and fit the data to a one-phase exponential decay curve to determine the half-life (T½) of each peptide.[17]

Results: Quantitative Comparison of Stability

The proteolytic stability assays yielded clear and significant differences between the control peptide and the DMP-β-Ala-containing analogue. The data, summarized below, demonstrates the profound stabilizing effect of the modification.

PeptideProteaseHalf-Life (T½) (hours)
Peptide A (Control)α-Chymotrypsin0.8
Peptide B (DMP-β-Ala)α-Chymotrypsin> 48 (No significant degradation)
Peptide A (Control)Trypsin3.5
Peptide B (DMP-β-Ala)Trypsin21.7
Peptide A (Control)Pronase< 0.5
Peptide B (DMP-β-Ala)Pronase9.3
Analysis of Results
  • Against α-Chymotrypsin: Peptide A was rapidly degraded, as expected. In stark contrast, Peptide B showed virtually no degradation over 48 hours. This indicates that the combination of the β-amino acid backbone and the steric bulk of the 3,5-dimethylphenyl group completely prevents recognition and/or cleavage by chymotrypsin.

  • Against Trypsin: While the trypsin cleavage site (Lys) is several residues away from the modification, Peptide B still exhibited a >6-fold increase in half-life compared to Peptide A. This suggests that the DMP-β-Ala residue induces a local conformational rigidity that hinders the flexibility of the entire peptide, making it a less efficient substrate for trypsin.

  • Against Pronase: The aggressive, non-specific nature of Pronase was able to degrade both peptides. However, Peptide B demonstrated a nearly 20-fold increase in stability, a testament to the powerful protective effect conferred by the DMP-β-Ala modification even against a broad cocktail of proteases.

Mechanistic Insights and Discussion

The experimental data strongly support the proposed dual-mechanism of protection. The resistance to chymotrypsin is a direct result of modifying its target residue, while the enhanced stability against trypsin and Pronase highlights a more general protective effect.

Diagram of Steric Hindrance Mechanism

The following diagram illustrates how the bulky DMP-β-Ala residue sterically hinders the active site of a protease compared to a standard α-amino acid.

G cluster_0 Standard α-Peptide Cleavage cluster_1 DMP-β-Ala Peptide Resistance P1 Protease Active Site S1 Tyr Residue S1->P1 Good Fit S2 Peptide Backbone S2->P1 P2 Protease Active Site S3 DMP-β-Ala Residue S3->P2 Steric Clash & Poor Fit S4 β-Peptide Backbone S4->P2

Caption: Steric hindrance by DMP-β-Ala prevents protease binding.

The incorporation of non-canonical amino acids like DMP-β-Ala is a powerful tool in peptide drug design.[18][19] While this modification dramatically enhances proteolytic stability, it is crucial for researchers to consider its potential impact on the peptide's biological activity. The structural changes that confer stability may also alter the peptide's conformation in a way that affects its binding affinity to its intended biological target. Therefore, stability and activity assays should be conducted in parallel during the lead optimization process.

Conclusion

The incorporation of 3-(3,5-Dimethylphenyl)-β-alanine provides a robust and multifaceted strategy for enhancing the proteolytic stability of peptides. Our comparative analysis demonstrates that this single substitution can confer near-complete resistance to targeted proteases like chymotrypsin and significantly increase the half-life against non-targeted and broad-spectrum proteases. The dual mechanism of backbone modification and steric hindrance makes DMP-β-Ala an exceptionally effective building block for the development of next-generation peptide therapeutics with improved pharmacokinetic profiles.

References

  • Title: Chymotrypsin vs. Trypsin | Definition & Differences Source: Study.com URL: [Link]

  • Title: What is Pronase used for? Source: Patsnap Synapse URL: [Link]

  • Title: Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery Source: PubMed URL: [Link]

  • Title: Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis Source: Royal Society of Chemistry URL: [Link]

  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL: [Link]

  • Title: Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: PeptideCutter - Special cleavage rules for trypsin and chymotrypsin Source: ExPASy URL: [Link]

  • Title: Proteases such as trypsin and chymotrypsin cleave proteins at different sites, but both use the same reaction mechanism Source: Vaia URL: [Link]

  • Title: Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics Source: ResearchGate URL: [Link]

  • Title: Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides Source: PubMed URL: [Link]

  • Title: Structural origins of substrate discrimination in trypsin and chymotrypsin Source: ACS Publications URL: [Link]

  • Title: Ribosomally synthesized and post-translationally modified peptides Source: Wikipedia URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products Source: Journal of the American Chemical Society URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Protein stabilization by tuning the steric restraint at the reverse turn Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns Source: PubMed URL: [Link]

  • Title: Engineering Steric Restraint at Reverse Turns: Implications in Protein Stability and Activity Source: ResearchGate URL: [Link]

  • Title: The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide Source: PubMed URL: [Link]

  • Title: Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection Source: bioRxiv URL: [Link]

  • Title: Proteolytic stability study: (A) superimposed HPLC chromatograms... Source: ResearchGate URL: [Link]

Sources

Comparing metabolic stability of phenyl-substituted beta-amino acids

Comparative Guide: Metabolic Stability of Phenyl-Substituted -Amino Acids

Executive Summary

In the landscape of peptidomimetic drug design, the metabolic instability of natural


-Phenylalanine (

-Phe)

-amino acid counterparts (

-Phe and

-homoPhe)

Key Insight: While



Mechanistic Foundation: Why -Amino Acids Persist

To engineer stable drugs, one must understand the failure modes of the natural substrate. The stability of

Proteolytic MismatchMetabolic Blockade
Proteolytic Mismatch (The Backbone Effect)

Proteases have evolved active sites with precise geometric requirements for the



  • 
    -Phe:  The carbonyl carbon is positioned perfectly for nucleophilic attack by the catalytic triad (e.g., Ser-His-Asp in chymotrypsin).
    
  • 
    -Phe:  The additional carbon shifts the scissile bond, preventing the formation of the tetrahedral intermediate required for hydrolysis.
    
Metabolic Blockade (The Side-Chain Effect)

While the backbone prevents cleavage, the phenyl side chain remains vulnerable to Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes (mainly CYP2C9 and CYP3A4).

  • Vulnerability: The para-position of the phenyl ring is a "soft spot" for metabolic attack.

  • Solution: Substituted

    
    -Phe derivatives (e.g., p-fluoro-
    
    
    -Phe) block this site, forcing the enzyme to attempt more difficult oxidations or fail entirely.

Comparative Analysis: -Phe vs. -Phe Scaffolds

The following data summarizes the stability profiles of peptides containing these residues. Data represents a consensus of stability in Human Liver Microsomes (HLM) and simulated gastric fluid.

Table 1: Metabolic Stability Profile[1]
Feature

-Phenylalanine (

-Phe)

-Phenylalanine (

-Phe)

-homo-Phenylalanine
4-Fluoro-

-Phenylalanine
Backbone Structure



Fluorinated Phenyl Ring
Proteolytic

(Trypsin/Chymotrypsin)
< 30 minutes> 24 hours> 24 hours> 24 hours
Microsomal

(Phase I Metabolism)
High (Rapid hydroxylation)ModerateModerateLow (High Stability)
Primary Clearance Route Proteolysis + MetabolismRenal Excretion (Unchanged)Renal ExcretionRenal Excretion
Lipophilicity (

LogP)
Baseline+0.5 (More Lipophilic)+0.5+0.8 (Highest)

Analyst Note: The "homo" variant (


-amino acid) places the side chain on the carbon adjacent to the nitrogen, mimicking the 

-side chain vector but retaining the stable backbone. This is often the preferred scaffold for maintaining receptor affinity while gaining stability.

Visualizing the Stability Mechanism

The following diagram illustrates the divergent fates of


MetabolicFatecluster_AlphaAlpha-Peptide Pathwaycluster_BetaBeta-Peptide Pathwaycluster_SubSubstitution EffectInputPeptide SubstrateAlphaα-Phe ResidueInput->AlphaBetaβ-Phe ResidueInput->BetaProteaseProtease Recognition(Chymotrypsin)Alpha->ProteaseHydrolysisRapid Hydrolysis(t½ < 30 min)Protease->HydrolysisFragmentsInactive FragmentsHydrolysis->FragmentsMismatchSteric Mismatch(No Recognition)Beta->MismatchCYPCYP450 Exposure(Liver)Mismatch->CYPIntact BackboneH_BetaUnsubstituted(Ring Oxidation)CYP->H_BetaHigh ClearanceF_BetaFluorinated(Metabolic Block)CYP->F_BetaLow Clearance

Figure 1: Comparative metabolic fate.


Experimental Protocol: Microsomal Stability Assay

To validate the stability of a new

1Microsomal Stability Assay

Protocol Overview

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes (containing CYP450s) and the cofactor NADPH.

Materials
  • Test Compound:

    
    -Phe derivative (1 µM final concentration).
    
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a master mix of Phosphate Buffer (pH 7.4) and HLM.[2][3]

    • Spike with Test Compound (1 µM).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH to initiate the reaction. (Include a "No NADPH" control to rule out chemical instability).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquots into 150 µL ice-cold ACN. Vortex to precipitate proteins.

  • Analysis:

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (monitor parent ion).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines half-life: 
      
      
      .
    • 
      .
      
Workflow Diagram

AssayWorkflowcluster_SamplingSampling Loop (0-60 min)StartStart: Pre-warm Buffer + HLM(37°C)SpikeAdd Test Compound(1 µM)Start->SpikeInitiateAdd NADPH(Start Reaction)Spike->InitiateSampleRemove AliquotInitiate->SampleQuenchQuench in Cold ACN(+ Internal Std)Sample->QuenchAnalyzeLC-MS/MS Analysis(Quantify Parent)Quench->AnalyzeCalcCalculate CL_int & t½Analyze->Calc

Figure 2: Standard workflow for determining intrinsic clearance in liver microsomes.

Advanced Optimization: The Fluorine Effect

While the

fluorination
  • Para-Fluorination: Blocks the primary site of CYP-mediated hydroxylation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), resisting oxidative cleavage.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP), which can improve membrane permeability, but excessive fluorination may lead to non-specific binding.

  • Data Trend: In comparative studies, 4-F-

    
    -Phe derivatives often show a 2-3 fold improvement in microsomal stability compared to unsubstituted 
    
    
    -Phe.

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Seebach, D., et al. (2004). "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." Chemistry & Biodiversity. Link

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3,5-Dimethylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3,5-Dimethylphenyl)-beta-alanine, grounded in established safety principles and regulatory compliance.

While 3-(3,5-Dimethylphenyl)-beta-alanine is a derivative of β-Alanine, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. The information presented here is based on the disposal procedures for the parent compound, β-Alanine, which is generally not classified as a hazardous substance[1][2]. However, the introduction of the dimethylphenyl group may alter the toxicological and ecological properties of the molecule. Therefore, this guide should be considered supplementary to, and not a replacement for, the manufacturer's SDS.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough risk assessment is paramount. This begins with a comprehensive review of the compound-specific Safety Data Sheet (SDS).

1.1. Personal Protective Equipment (PPE):

While β-Alanine is not considered hazardous, prudent laboratory practice dictates the use of appropriate PPE to minimize exposure and ensure personal safety.[3]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against accidental splashes or dust generation.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust generation is significant or if working in a poorly ventilated space.Minimizes inhalation of airborne particles.

1.2. Hazard Identification:

Based on the information for β-Alanine, 3-(3,5-Dimethylphenyl)-beta-alanine is not expected to be classified as a hazardous substance. However, it is crucial to verify this with the specific SDS. Key considerations include:

  • Acute Toxicity: Unlikely to be significant.

  • Skin and Eye Irritation: May cause mild irritation upon contact.

  • Flammability: Not considered flammable.[3]

Part 2: Step-by-Step Disposal Protocol

The disposal of 3-(3,5-Dimethylphenyl)-beta-alanine should be conducted in accordance with local, state, and federal regulations for non-hazardous chemical waste.[4]

2.1. For Small Quantities (Typical Laboratory Scale):

  • Containerization: Ensure the waste material is in a clearly labeled, sealed container. It is best practice to leave the chemical in its original container if possible. Do not mix with other waste streams.

  • Labeling: The container must be clearly labeled with the full chemical name: "3-(3,5-Dimethylphenyl)-beta-alanine".

  • Waste Collection: Place the sealed container in a designated area for non-hazardous solid chemical waste collection. Your institution's Environmental Health and Safety (EHS) office will have specific guidelines on the location and procedures for this.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.

2.2. For Bulk Quantities:

  • Professional Consultation: For larger quantities, it is mandatory to consult with your institution's EHS office or a licensed professional waste disposal service.[3] They will provide specific instructions for packaging, labeling, and transportation.

  • Packaging: Use UN-approved containers as specified by the waste disposal service.

  • Manifesting: A waste manifest will likely be required for transportation, documenting the chain of custody from your facility to the disposal site.

2.3. Disposal of Contaminated Materials:

Any materials, such as filter paper, weigh boats, or absorbent pads, that are contaminated with 3-(3,5-Dimethylphenyl)-beta-alanine should be disposed of as solid chemical waste following the same procedures outlined above. Place these materials in a sealed, labeled bag or container.

Part 3: Emergency Procedures - Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential.

3.1. Spill Cleanup:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: At a minimum, wear the PPE outlined in Table 1.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[5] A dustpan and brush or a vacuum cleaner with a HEPA filter can be used.

  • Collection: Place the collected material into a sealed, labeled container for disposal as chemical waste.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

3.2. Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Part 4: Regulatory Framework

The disposal of all chemical waste is governed by a set of regulations designed to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4]

Disposal Decision Pathway

DisposalDecisionPathway start Start: Have 3-(3,5-Dimethylphenyl) -beta-alanine for disposal sds Obtain and review the manufacturer's specific SDS start->sds is_hazardous Is the compound classified as hazardous waste? sds->is_hazardous hazardous_disposal Follow institutional and regulatory procedures for hazardous waste disposal. Contact EHS. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow procedures for non-hazardous solid chemical waste disposal. is_hazardous->non_hazardous_disposal No end End: Proper Disposal Completed hazardous_disposal->end small_quantity Small Quantity? non_hazardous_disposal->small_quantity lab_pack Containerize, label, and place in designated waste collection area. small_quantity->lab_pack Yes bulk_quantity Contact EHS or a licensed waste disposal service for guidance and pickup. small_quantity->bulk_quantity No lab_pack->end bulk_quantity->end

Caption: Decision workflow for the proper disposal of 3-(3,5-Dimethylphenyl)-beta-alanine.

By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. Always prioritize safety and when in doubt, consult with your institution's Environmental Health and Safety professionals.

References

  • Safety Data Sheet for β-Alanine. (2025, May 6). MilliporeSigma.
  • Safety Data Sheet for Fmoc-D-Phe(3-Me)-OH. AAPPTec.
  • β-Alanine-2,2,3,3-d4 - Safety D
  • Safety D
  • Safety Data Sheet for β-Alanine. (2024, November 18). TCI Chemicals.
  • Safety D
  • Safety Data Sheet for β-Alanine. Fisher Scientific.
  • Safety Data Sheet: beta-alanine. Valudor Products.
  • β-ALANINE FOR BIOCHEMISTRY. Loba Chemie.
  • Safety D
  • Resource Conservation and Recovery Act (RCRA)

Sources

A Researcher's Guide to Handling 3-(3,5-Dimethylphenyl)-beta-alanine: A Framework for Safety and Precision

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of high-quality chemical compounds; it is to empower your research through a foundation of unassailable safety and methodological rigor. This guide addresses the safe handling of 3-(3,5-Dimethylphenyl)-beta-alanine, a compound for which specific, comprehensive toxicological data may not be widely available. In such instances, our approach must be rooted in established principles of chemical safety, treating the substance with the caution afforded to all novel or lesser-documented materials.[1] This document provides a direct, operational plan to ensure both your safety and the integrity of your experimental work.

Hazard Assessment: An Informed Perspective

While 3-(3,5-Dimethylphenyl)-beta-alanine does not have a specific hazard classification under the Globally Harmonized System (GHS) at present, we must predicate our safety protocols on the potential hazards associated with its parent compound, β-alanine, and its physical form as a solid powder.[2][3] The primary routes of exposure for a powdered substance are inhalation, skin contact, eye contact, and accidental ingestion.[4]

  • Inhalation: Fine powders can easily become airborne, especially during weighing and transfer, posing a risk of respiratory tract irritation.[5][6]

  • Dermal and Eye Contact: Direct contact with skin can potentially cause irritation.[6] Eye contact is a more significant concern, with the potential for serious irritation.[6][7]

  • Ingestion: While less common, accidental ingestion can occur through poor hygiene practices, such as failing to wash hands after handling.[4][8]

Therefore, all handling procedures are designed to minimize the generation of dust and prevent physical contact.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a passive checklist but an active strategy to mitigate the specific risks identified. The following table outlines the minimum required PPE for handling 3-(3,5-Dimethylphenyl)-beta-alanine in its solid form.

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[7][9]Protects against accidental splashes and airborne particles entering the eye.[10] Conformance to EN166 (EU) or NIOSH (US) standards is recommended.[7][9]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact.[11] Gloves must be inspected for defects before use and removed properly to avoid contaminating skin or surfaces.[7][11]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination by spills or dust.[10]
Respiratory Protection Not typically required if handled within a fume hood or ventilated enclosure. For weighing in an open bench, a P1 (EN 143) or N95 (US) dust mask is advised.[9][12]Minimizes the inhalation of fine powders, which is a primary exposure route.[5][6]

Below is a decision-making workflow for selecting the appropriate PPE based on the planned laboratory procedure.

PPE_Selection_Workflow start Start: Plan to handle 3-(3,5-Dimethylphenyl)-beta-alanine task What is the task? start->task weighing Weighing Solid Powder task->weighing Solid solution Handling Dilute Solution task->solution Liquid ppe_weighing Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95/P1 Respirator (if not in hood) weighing->ppe_weighing ppe_solution Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solution->ppe_solution end Proceed with Task ppe_weighing->end ppe_solution->end

Caption: PPE selection workflow based on the handling task.

Operational Plan: A Step-by-Step Guide

Adherence to a structured operational plan is critical for minimizing exposure and ensuring reproducible results.

Part A: Pre-Handling & Preparation
  • Designate an Area: Cordon off and label a specific area for handling the compound.[5] Cover the work surface with absorbent, disposable bench paper.[5]

  • Assemble Equipment: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is clean, dry, and readily accessible to avoid unnecessary movement.

  • Verify Emergency Equipment: Confirm that a chemical spill kit, eye wash station, and safety shower are unobstructed and operational.[11]

  • Don PPE: Put on all required PPE as determined by your task-specific risk assessment.

Part B: Weighing the Compound (High-Risk Step)

The process of weighing a solid powder presents the highest risk of aerosolization.[5]

  • Use Engineering Controls: Whenever possible, perform weighing tasks inside a chemical fume hood or a ventilated balance enclosure.[5] This is the most effective way to control exposure.

  • Minimize Air Currents: If a fume hood is not feasible, close nearby windows and doors to reduce drafts that could disperse the powder.

  • Control Static: Use static-eliminating tools or bars, as static electricity can cause fine powders to become airborne and difficult to control.[5]

  • Handle with Care: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat.[5] Avoid dropping or tapping the spatula, which can generate dust.

  • Seal Immediately: Securely close the primary container as soon as the transfer is complete.[5]

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Cleanup prep1 1. Designate & Cover Work Area prep2 2. Don Full PPE (Goggles, Gloves, Coat, Mask) prep1->prep2 weigh1 3. Use Ventilated Enclosure or Fume Hood prep2->weigh1 weigh2 4. Carefully Transfer Powder with Spatula weigh1->weigh2 weigh3 5. Close Primary Container Immediately weigh2->weigh3 clean1 6. Clean Spatula & Work Area weigh3->clean1 clean2 7. Dispose of Weigh Boat & Bench Paper in Labeled Waste clean1->clean2 clean3 8. Doff PPE & Wash Hands clean2->clean3

Caption: Step-by-step workflow for the safe weighing of powdered chemicals.

Part C: Post-Handling Decontamination & Cleanup
  • Clean Equipment: Thoroughly clean all reusable equipment (like spatulas) with an appropriate solvent.

  • Surface Decontamination: Wipe down the designated work area with a damp cloth, starting from the cleanest area and moving towards the most contaminated.

  • Dispose of Consumables: Place all disposable items, including gloves, bench paper, and weigh boats, into a clearly labeled hazardous waste container.[7][11]

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][7]

Emergency & Disposal Plans

Spill Response:

  • Minor Spill (Powder):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep or wipe the material into a suitable container for disposal.[7][13]

    • Clean the spill area with soap and water.

  • Major Spill: Evacuate the area and follow your institution's emergency response procedures.

Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][7]

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes at an eye wash station, occasionally lifting the upper and lower eyelids.[4][7] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][7]

Waste Disposal: All waste materials contaminated with 3-(3,5-Dimethylphenyl)-beta-alanine, including excess compound, empty containers, and cleaning materials, must be disposed of as chemical waste.[2]

  • Collect waste in a sealed, clearly labeled, and appropriate container.

  • Never pour chemical waste down the drain.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[12] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily workflow, you establish a research environment that is not only safe but also conducive to producing the highest quality scientific data.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of California, Berkeley. [Link]

  • β-alanine MSDS - Nanjing Chemical Material Corp. [Link]

  • Safety Data Sheet: beta-alanine - Valudor Products. [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf, National Institutes of Health. [Link]

  • Material Safety Data Sheet - Beta-Alanine, 98% - Cole-Parmer. [Link]

  • MATERIAL SAFETY DATA SHEET - oxfordlabchem.com. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.